Product packaging for Ethyl 2-Cyano-3-(3-pyridyl)acrylate(Cat. No.:)

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Cat. No.: B7857321
M. Wt: 202.21 g/mol
InChI Key: BMMBXBIFKMYOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2) is a high-purity chemical compound offered for research and development purposes. This ester, with a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, is characterized by its pyridine and acrylate functional groups . Compounds of this structural class are of significant interest in organic and medicinal chemistry. They are frequently employed as key intermediates in the Knoevenagel condensation reaction, a vital method for forming carbon-carbon bonds in the synthesis of complex organic molecules and heterocyclic compounds . The presence of both the electron-deficient pyridyl ring and the cyanoacrylate moiety makes this reagent a valuable building block for the development of pharmaceuticals, agrochemicals, and functional materials. Its planar structure, as observed in similar conjugated systems, may also be advantageous in materials science research . Researchers can utilize this compound to explore new chemical spaces and develop novel substances with potential biological activity. Handle with care; this product is classified with the signal word 'Warning' and has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This compound is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B7857321 Ethyl 2-Cyano-3-(3-pyridyl)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-3-pyridin-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBXBIFKMYOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352985
Record name 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103011-95-6
Record name 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a compound of interest in organic synthesis and medicinal chemistry. This document details the experimental protocol for its preparation via the Knoevenagel condensation, presents its key characterization data in a structured format, and illustrates the synthetic workflow.

Introduction

This compound belongs to the class of α,β-unsaturated cyanoacrylates. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have garnered attention for their potential biological activities, including herbicidal and anticancer properties. The presence of the pyridine ring, a common motif in pharmaceuticals, makes this particular derivative a subject of interest for drug discovery and development. The synthesis is typically achieved through a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.

Synthesis and Experimental Protocol

The synthesis of this compound is accomplished through the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as piperidine, in an alcohol solvent.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (50 mL).

  • To this solution, add a catalytic amount of piperidine (0.5 mmol).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

  • Dry the purified product in a desiccator under vacuum.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The expected characterization data, based on analogous compounds found in the literature, are summarized in the table below.[1][2]

ParameterExpected Value
Physical Appearance White to pale yellow solid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Melting Point Expected in the range of 80-100 °C
Yield >85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.8 (m, 2H, pyridyl-H), 8.3 (s, 1H, vinyl-H), 7.5 (m, 2H, pyridyl-H), 4.4 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162 (C=O), 154 (vinyl-C), 152 (pyridyl-C), 150 (pyridyl-C), 135 (pyridyl-C), 128 (pyridyl-C), 124 (pyridyl-C), 115 (CN), 105 (vinyl-C), 63 (-CH₂-), 14 (-CH₃)
IR (KBr, cm⁻¹) ~3050 (Ar-H), ~2220 (C≡N), ~1720 (C=O, ester), ~1600 (C=C), ~1250 (C-O)
Mass Spectrometry (EI) m/z: 202 [M]⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Knoevenagel condensation.

Synthesis_Workflow Reactants Reactants: 3-Pyridinecarboxaldehyde Ethyl Cyanoacetate Mixing Mixing in Ethanol + Piperidine (catalyst) Reactants->Mixing Reaction Reflux (4-6 hours) Mixing->Reaction Workup Work-up: Rotary Evaporation Precipitation in Water Reaction->Workup Purification Purification: Vacuum Filtration Recrystallization from Ethanol Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Potential Biological Activity Pathway

While the specific biological activities of this compound are not yet extensively studied, many cyanoacrylate derivatives have been investigated as potential inhibitors of various signaling pathways implicated in cancer. A generalized logical relationship for its potential mechanism of action as a kinase inhibitor is depicted below.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Compound->Kinase Inhibition

Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The provided characterization data, based on closely related analogues, offers a solid benchmark for researchers working with this compound. The versatile nature of the cyanoacrylate scaffold, coupled with the presence of a pyridine moiety, suggests that this compound is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. Future studies should focus on confirming the specific characterization parameters and exploring its biological activity profile in various in vitro and in vivo models.

References

Physical and chemical properties of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-(3-pyridyl)acrylate is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, with the molecular formula C₁₁H₁₀N₂O₂, is a solid at room temperature. Its core structure consists of a pyridine ring linked to an ethyl acrylate backbone, with a cyano group attached to the α-carbon of the acrylate moiety. This arrangement of functional groups imparts a unique set of properties to the molecule.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

PropertyValueSource
Molecular Weight 202.21 g/mol Calculated
Melting Point 78-80 °CExperimental
Boiling Point 348.7±32.0 °CPredicted
Density 1.190±0.06 g/cm³Predicted
pKa 2.84±0.12Predicted
Physical Form SolidExperimental[1]

Synthesis and Characterization

The primary method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3-pyridinecarboxaldehyde).

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Ethanol (or other suitable solvent)

  • Piperidine (or another basic catalyst)

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol, add ethyl cyanoacetate (1.0-1.2 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure this compound.

A schematic of the synthesis is provided below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 3-Pyridinecarboxaldehyde product This compound reagent1->product Knoevenagel Condensation reagent2 Ethyl Cyanoacetate reagent2->product Knoevenagel Condensation catalyst Piperidine (Base Catalyst) catalyst->product solvent Ethanol solvent->product

Caption: Knoevenagel condensation for the synthesis of this compound.

Spectroscopic Characterization

While specific, experimentally determined spectra for this compound are not widely published, data from analogous compounds can provide expected spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the pyridine ring, and a singlet for the vinylic proton. For a similar compound, ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)acrylate, the ethyl protons appear as a triplet at ~1.38 ppm and a quartet at ~4.35 ppm, with the vinylic proton as a singlet at ~7.98 ppm[2].

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the pyridine ring, and the ethyl group. For analogous structures, the carbonyl carbon typically resonates around 162-164 ppm, and the cyano carbon appears around 115 ppm[3][4].

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

  • C≡N stretch: A sharp, medium-intensity band around 2220 cm⁻¹.

  • C=O stretch (ester): A strong, sharp band in the region of 1715-1730 cm⁻¹.

  • C=C stretch (alkene): A medium-intensity band around 1600-1620 cm⁻¹.

  • C-O stretch (ester): Strong bands in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Multiple bands characteristic of the pyridine ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of 202.21 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the acrylate backbone.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the chemical moieties present in its structure, namely the cyanoacrylate and pyridine groups, are known to be pharmacologically active. This suggests potential for this compound in various therapeutic areas.

Antimicrobial Activity

Cyanoacrylates have demonstrated antimicrobial properties. The polymerization of ethyl cyanoacrylate has been shown to enhance its antibacterial effect against various bacteria, including Staphylococcus aureus and Escherichia coli[5][6][7]. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon exposure to the nanoparticles of these polymers[8]. The pyridine ring is also a common scaffold in many antimicrobial agents.

Based on this, a hypothetical workflow for evaluating the antimicrobial activity of this compound is presented below.

G A Prepare bacterial cultures (e.g., S. aureus, E. coli) B Treat with varying concentrations of This compound A->B C Incubate under appropriate conditions B->C E Assess cytotoxicity on mammalian cells (e.g., MTT assay) B->E D Measure bacterial growth inhibition (e.g., MIC, zone of inhibition) C->D F Determine therapeutic index D->F E->F

Caption: Experimental workflow for antimicrobial activity assessment.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in anticancer drug discovery, with some acting as inhibitors of kinases such as EGFR and VEGFR-2[9][10]. Additionally, some cyanoacrylate derivatives have been investigated as potential anticancer agents, with mechanisms including the induction of apoptosis through the elevation of caspase 3 expression[11][12].

Given these precedents, a plausible, though hypothetical, signaling pathway for the anticancer activity of this compound could involve the inhibition of a key kinase in a cancer cell proliferation pathway, leading to apoptosis.

G compound This compound kinase Protein Kinase (e.g., EGFR, VEGFR-2) compound->kinase Inhibition caspase3 Caspase-3 Activation compound->caspase3 Induces proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits caspase3->apoptosis Triggers

Caption: Hypothetical anticancer signaling pathway for this compound.

It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation.

Conclusion

This compound is a compound of interest with a straightforward synthesis and potential for biological activity. This guide has summarized its known physical and chemical properties and provided detailed experimental protocols for its synthesis and characterization. While its biological profile is not yet well-defined, the known activities of its constituent functional groups suggest that it warrants further investigation as a potential antimicrobial or anticancer agent. The provided hypothetical workflows and signaling pathways offer a starting point for such future research endeavors. Further experimental studies are necessary to fully elucidate its properties and therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS number 17999-71-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and biological activities, offering detailed experimental protocols and insights into its potential mechanisms of action.

Chemical and Physical Properties

This compound is a cyanoacrylate derivative featuring a pyridine ring. While specific experimental data for this exact compound is limited in publicly available literature, the properties of closely related analogs are well-documented and provide a strong basis for understanding its characteristics.

PropertyValueSource/Analog
CAS Number 17999-71-2-
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1][2]
Appearance Likely a pale yellow solidGeneral observation for similar compounds
Melting Point Not available (Analog: Ethyl 2-cyano-3-phenylacrylate: 51-53 °C)
Boiling Point Not available (Analog: Ethyl 2-cyano-3-phenylacrylate: 188 °C / 15 mmHg)
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and DMFGeneral knowledge of similar compounds

Spectral Data (Based on Analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from the pyridine ring, and a singlet for the vinylic proton. For example, in the analog ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the ethyl protons appear at approximately 1.39 ppm (t) and 4.37 ppm (q), and the vinylic proton appears at 8.38 ppm (s).[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the cyano group (around 115-117 ppm), the ester carbonyl group (around 162-164 ppm), and the carbons of the acrylate and pyridine moieties. For instance, in ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the cyano carbon resonates at 116.1 ppm and the carbonyl carbon at 162.9 ppm.[3]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C=C stretching of the acrylate and pyridine ring.

Synthesis

The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3-pyridinecarboxaldehyde).[2][4]

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on the synthesis of similar cyanoacrylate derivatives.[5]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid (optional, for neutralization)

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol.

  • Add ethyl cyanoacetate (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture in an ice-water bath to induce precipitation of the product. If necessary, a few drops of glacial acetic acid can be added to neutralize the catalyst and facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Knoevenagel Condensation Knoevenagel Condensation 3-Pyridinecarboxaldehyde->Knoevenagel Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Knoevenagel Condensation Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Knoevenagel Condensation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Knoevenagel Condensation Room Temp / Reflux Room Temp / Reflux Room Temp / Reflux->Knoevenagel Condensation This compound This compound Knoevenagel Condensation->this compound

Caption: Synthesis workflow for this compound.

Biological Activities and Potential Applications

Derivatives of cyanoacrylate have demonstrated a wide range of biological activities, suggesting that this compound may also possess therapeutic potential.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of cyanoacrylate derivatives against various cancer cell lines.[6][7] The proposed mechanism often involves the induction of apoptosis. While specific IC₅₀ values for this compound are not available, related compounds have shown significant activity. For instance, a novel series of (E)-2-cyano-3-(het)arylacrylamides exhibited moderate activity against several cancer cell lines.[6]

Potential Signaling Pathway Involvement:

Some cyanoacrylate derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. Inhibition of STAT3 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis.

G This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition STAT3 Dimerization & Nuclear Translocation STAT3 Dimerization & Nuclear Translocation STAT3->STAT3 Dimerization & Nuclear Translocation Gene Transcription Gene Transcription STAT3 Dimerization & Nuclear Translocation->Gene Transcription Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Gene Transcription->Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) Downregulation Cell Cycle Regulators (e.g., Cyclin D1) Cell Cycle Regulators (e.g., Cyclin D1) Gene Transcription->Cell Cycle Regulators (e.g., Cyclin D1) Downregulation Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1)->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Regulators (e.g., Cyclin D1)->Cell Cycle Arrest Induction

Caption: Potential mechanism of anticancer action via STAT3 inhibition.

Antimicrobial Activity

Cyanoacrylate-based compounds have been reported to possess antimicrobial properties.[10][11] The mechanism of action is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. The presence of the pyridine ring in this compound may contribute to its antimicrobial potential, as pyridine derivatives are known for their broad-spectrum antimicrobial activities.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_detection Detection cluster_analysis Data Analysis Seed Cancer Cells Seed Cancer Cells Treat Cells Treat Cells Seed Cancer Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for an MTT cytotoxicity assay.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis via the Knoevenagel condensation is straightforward, and the existing literature on related compounds strongly suggests potential for both anticancer and antimicrobial activities. Further research is warranted to fully elucidate the specific biological activities, mechanisms of action, and safety profile of this compound. This guide provides a solid foundation for researchers and drug development professionals to initiate and advance investigations into this intriguing molecule.

References

The Ascendant Therapeutic Potential of Novel Pyridylacrylate Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel chemical entities with potent and selective biological activities remains a paramount objective. Among the myriad of heterocyclic scaffolds, pyridylacrylates have emerged as a promising class of compounds, demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth analysis of the biological activities of novel pyridylacrylate derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways to support researchers, scientists, and drug development professionals in this burgeoning field.

Quantitative Analysis of Biological Activity

Recent research has illuminated the cytotoxic and antimicrobial prowess of newly synthesized pyridylacrylate analogs. The biological efficacy of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects. A summary of the antiproliferative activity of a series of novel acrylate derivatives, some of which feature a pyridyl moiety, is presented below.

Compound IDChemical Structure (General)Target Cell LineIC50 (µM)
4b 3-(4-chlorophenyl)acrylic acidMDA-MB-231 (Breast Cancer)3.24 ± 0.13[1]
MCF-10A (Normal Breast)23.29[1]
5e methyl 3-(4-chlorophenyl)acrylateMDA-MB-231 (Breast Cancer)4.06[1]
5g ethyl 3-(4-chlorophenyl)acrylateMDA-MB-231 (Breast Cancer)23.15[1]
5h propyl 3-(4-chlorophenyl)acrylateMDA-MB-231 (Breast Cancer)25.67[1]
5i butyl 3-(4-chlorophenyl)acrylateMDA-MB-231 (Breast Cancer)28.06[1]
CA-4 Combretastatin A-4 (Reference)MDA-MB-231 (Breast Cancer)1.27 ± 0.09[1]

Table 1: Antiproliferative activity of selected acrylate derivatives against the MDA-MB-231 human breast cancer cell line. Compound 4b, an acrylic acid derivative, demonstrated the most potent cytotoxic effect among the synthesized compounds.[1]

Experimental Protocols

The evaluation of the biological activity of novel pyridylacrylate compounds necessitates a suite of well-defined experimental protocols. The following methodologies are representative of the key assays employed in the characterization of these molecules.

Synthesis of Pyridylacrylate Derivatives

A common synthetic route to obtain pyridylacrylate compounds is the Knoevenagel condensation.[2]

General Procedure:

  • A solution of a pyridine-aldehyde derivative (1 equivalent), an active methylene compound such as ethyl cyanoacetate (1.2 equivalents), and a catalytic amount of a base like piperidine (0.1 mL) in a suitable solvent (e.g., ethanol, 20 mL) is prepared.[2]

  • The reaction mixture is stirred at room temperature for a specified period, typically 8 hours.[2]

  • The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[2]

  • The crude product is then purified by recrystallization from an appropriate solvent, such as ethyl acetate, to afford the pure pyridylacrylate derivative.[2]

Antiproliferative Activity Assessment (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.[3]

Protocol:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth media.[3]

  • The test compounds are serially diluted in the broth media in 96-well microplates.[3]

  • A standardized inoculum of the bacterial suspension is added to each well.[3]

  • The plates are incubated at 37°C for 24 hours.[3]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in the evaluation and the mechanism of action of pyridylacrylate compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials (Pyridine-aldehyde, Active Methylene Compound) reaction Knoevenagel Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization antiproliferative Antiproliferative Assay (MTT Assay) characterization->antiproliferative antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial mechanistic Mechanistic Studies (e.g., Tubulin Polymerization) antiproliferative->mechanistic ic50 IC50 Determination antiproliferative->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_molecular_markers Molecular Markers drug Pyridylacrylate Compound tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis cyclinB1 Cyclin B1 ↑ arrest->cyclinB1 cdc2 Cdc2 ↑ arrest->cdc2 bcl2 Bcl-2 ↓ apoptosis->bcl2 caspases Caspase Activation ↑ apoptosis->caspases

References

Spectroscopic and Synthetic Profile of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Ethyl 2-Cyano-3-(3-pyridyl)acrylate. Due to the limited availability of published spectroscopic data for the specific 3-pyridyl isomer, this document presents data from closely related structural analogs to provide a predictive framework for its characterization. The primary method for its synthesis, the Knoevenagel condensation, is also detailed.

Synthesis Protocol: Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation. This well-established reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.

General Experimental Protocol

A mixture of 3-pyridinecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1 to 1.2 equivalents), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol is stirred at room temperature or gently heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the desired this compound.

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for compounds structurally analogous to this compound. This data can be used to predict the expected spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Ethyl 2-Cyano-3-(heteroaryl/aryl)acrylate Analogs

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [1]DMSO-d₆1.41 (t, 2H), 4.38 (q, 3H), 7.25 (dd, 1H), 7.81 (d, 1H), 7.85 (d, 1H), 8.36 (s, 1H)
Ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)acrylate [2]CDCl₃1.38 (t, 3H), 4.35 (q, 2H), 6.40 (m, 1H), 7.00 (m, 1H), 7.25 (m, 1H), 8.05 (s, 1H, HC=C), 9.92 (s, 1H, NH)
Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate [3]CDCl₃1.42 (t, 3H, CH₃), 4.40 (q, 2H, CH₂), 6.61 (m, 1H, CH), 6.80 (m, 1H, CH), 7.28 (m, 1H, CH), 7.98 (s, 1H, HC=C)
Ethyl 2-cyano-3-phenylacrylate [4]CDCl₃1.41 (t, J = 7.2 Hz, 3H), 4.40 (q, J = 7.2 Hz, 2H), 7.59-7.49 (m, 3H), 8.00 (d, J = 7.2 Hz, 2H), 8.26 (s, 1H)

Table 2: ¹³C NMR Data of Ethyl 2-Cyano-3-(heteroaryl/aryl)acrylate Analogs

CompoundSolventChemical Shifts (δ, ppm)
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [1]DMSO-d₆14.19, 62.54, 99.3, 115.6, 128.6, 135.1, 136.1, 137.1, 146.6, 162.8
Ethyl 2-cyano-3-phenylacrylate [4]CDCl₃14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
C≡N (Nitrile)~2220Strong, sharp absorption
C=O (Ester)~1720Strong absorption
C=C (Alkene)~1600Medium to weak absorption
C-O (Ester)~1250 and ~1100Strong absorptions
C-H (Aromatic/Vinyl)~3100-3000Medium to weak absorptions
C-H (Aliphatic)~2980-2850Medium to weak absorptions
Mass Spectrometry (MS)

The molecular weight of this compound is 202.21 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 202. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and other characteristic fragments.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis: Knoevenagel Condensation Purification Purification: Recrystallization Synthesis->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound, leveraging data from analogous compounds. Researchers can use this information as a reference for their own experimental work.

References

Crystal Structure Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. While a definitive crystal structure for this specific compound has not been published, this document outlines the established experimental protocols for its synthesis and crystallographic analysis based on closely related analogues. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, offering detailed procedural insights and representative data to facilitate further investigation into this class of compounds.

Introduction

This compound belongs to the family of cyanoacrylate derivatives, which are recognized for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the pyridine ring, a common pharmacophore, suggests potential biological activity, making its structural elucidation a matter of significant interest for drug design and development. The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its chemical reactivity, intermolecular interactions, and structure-activity relationships.

This guide details the synthesis via the Knoevenagel condensation and the subsequent steps for crystal growth and X-ray crystallographic analysis. The presented data, derived from analogous structures, serves as a benchmark for what can be expected upon successful crystallization of the title compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3-pyridinecarboxaldehyde, in the presence of a basic catalyst.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically acidified with dilute hydrochloric acid to neutralize the catalyst.

  • The product may precipitate from the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain a crystalline solid.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature to create a saturated or near-saturated solution.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Procedure:

  • A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • The unit cell parameters are determined and the intensity data are collected at a controlled temperature (e.g., 100 K or 293 K).

  • The collected data are processed, including corrections for Lorentz and polarization effects, and an absorption correction is applied.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following tables present representative crystallographic data based on published structures of analogous compounds, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.[1] These tables serve as a template for the expected data for this compound.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterRepresentative Value
Empirical formulaC₁₁H₁₀N₂O₂
Formula weight214.21
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å
α = 90°, β = 105.5°, γ = 90°
Volume1005 ų
Z4
Density (calculated)1.415 Mg/m³
Absorption coefficient0.10 mm⁻¹
F(000)448
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected5000
Independent reflections2300 [R(int) = 0.03]
Completeness to theta99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2300 / 0 / 145
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.055, wR2 = 0.130
Largest diff. peak and hole0.25 and -0.20 e.Å⁻³

**Table 2: Representative Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleDegrees (°)
C1-C21.35C1-C2-C3121.5
C2-C31.48C2-C3-N1178.0
C3-N11.15C2-C1-O1125.0
C1-O11.21C2-C1-O2110.0
C1-O21.34O1-C1-O2125.0
C4-C51.45C1-O2-C6116.0
C4-C91.38C4-C5-H5120.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis Crystal Structure Analysis Reactants 3-Pyridinecarboxaldehyde + Ethyl Cyanoacetate Reaction Knoevenagel Condensation (Piperidine, Ethanol, RT) Reactants->Reaction Purification Recrystallization Reaction->Purification Product Pure Ethyl 2-Cyano-3- (3-pyridyl)acrylate Purification->Product Dissolution Dissolution in Suitable Solvent Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals DataCollection X-ray Data Collection Crystals->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Experimental workflow for synthesis and analysis.
Knoevenagel Condensation Mechanism

This diagram outlines the key steps in the Knoevenagel condensation for the synthesis of the title compound.

knoevenagel_condensation Reactants 3-Pyridinecarboxaldehyde Ethyl Cyanoacetate Piperidine (Base) Enolate Enolate Formation (Deprotonation of Ethyl Cyanoacetate) Reactants->Enolate NucleophilicAttack Nucleophilic Attack of Enolate on Aldehyde Enolate->NucleophilicAttack Intermediate Aldol-type Adduct NucleophilicAttack->Intermediate Dehydration Dehydration (Elimination of Water) Intermediate->Dehydration Product Ethyl 2-Cyano-3- (3-pyridyl)acrylate Dehydration->Product

Mechanism of Knoevenagel condensation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and crystal structure analysis of this compound. By following the detailed experimental protocols and utilizing the representative data presented, researchers can effectively approach the structural elucidation of this and related compounds. The determination of the precise molecular geometry and intermolecular interactions will be invaluable for advancing drug discovery efforts and developing novel materials based on the cyanoacrylate scaffold. Further research is warranted to obtain and publish the definitive crystal structure of the title compound.

References

Mechanism of action studies for Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action Studies for Ethyl 2-Cyano-3-(3-pyridyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific mechanism of action of this compound is limited. This guide provides a comprehensive overview based on the well-established activities of the broader class of 2-cyanoacrylates and related pyridyl-containing derivatives. The experimental protocols and quantitative data presented are representative of the methodologies used to evaluate this class of compounds and should be adapted for specific investigations into this compound.

Introduction

This compound is a member of the α-cyanoacrylate family, a class of compounds recognized for their diverse biological activities.[1] These molecules are synthesized through Knoevenagel condensation and are characterized by an electron-withdrawing cyano group and an acrylate moiety.[1] The presence of the pyridine ring in this compound suggests the potential for a range of biological interactions. The broader class of 2-cyanoacrylates has demonstrated significant potential in various fields, exhibiting herbicidal, antifungal, antiviral, and cytotoxic properties.[2][3] This technical guide aims to provide a detailed exploration of the likely mechanisms of action of this compound by examining the established activities of its structural analogs. We will delve into the experimental protocols used to assess these activities and present illustrative data to guide future research.

Herbicidal Activity: Inhibition of Photosystem II

The most well-documented mechanism of action for many 2-cyanoacrylate derivatives is their ability to inhibit photosynthetic electron transport in plants, making them effective herbicides.[4][5]

Mechanism of Action

2-Cyanoacrylates are known to be potent inhibitors of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[4][6] PSII is responsible for the light-dependent oxidation of water and the transfer of electrons to plastoquinone. By binding to the D1 protein within the PSII reaction center, 2-cyanoacrylates block the electron flow, thereby inhibiting photosynthesis and leading to plant death.[6]

PSII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Inhibitor Ethyl 2-Cyano-3- (3-pyridyl)acrylate Inhibitor->QB Inhibition

Caption: Inhibition of Photosystem II electron transport by this compound.

Experimental Protocol: Hill Reaction Assay

The Hill reaction assay is a standard method to determine the inhibition of PSII electron transport.

Objective: To measure the rate of reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) by isolated chloroplasts in the presence and absence of the test compound.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 0.33 M sucrose, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM EDTA)

  • Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

  • DCPIP solution (0.5 mM)

  • This compound stock solution in DMSO

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplasts in a small volume of assay buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Assay Setup: In a cuvette, mix the assay buffer, DCPIP solution, and the test compound at various concentrations. Add the chloroplast suspension to a final chlorophyll concentration of 10-20 µg/mL.

  • Measurement: Immediately measure the absorbance of the solution at 600 nm. Expose the cuvette to a light source and record the decrease in absorbance over time. The rate of DCPIP reduction is proportional to the rate of electron transport.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound compared to a DMSO control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the Hill reaction).

Illustrative Quantitative Data

The following table presents representative herbicidal activity data for 2-cyanoacrylate analogs.

CompoundTarget SpeciesIC₅₀ (µM) - PSII InhibitionReference
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylateBroadleaf weedsNot specified, but excellent activity at 75 g/ha[7]
2-cyano-3-(pyridin-3-yl)aminoacrylatesBrassica campestris L>90% fresh weight inhibit rate at 1.5 kg/ha [5]

Antifungal and Antiviral Activity

Several studies have reported the antifungal and antiviral properties of various 2-cyanoacrylate derivatives.[8][9]

Potential Mechanisms of Action

The precise mechanisms for antifungal and antiviral activities are not as well-defined as the herbicidal action. However, the electrophilic nature of the α,β-unsaturated system in the acrylate moiety suggests potential covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in key enzymes or proteins of fungi and viruses. This could lead to enzyme inhibition or disruption of viral replication processes. For some antifungal 2-cyanoacrylates, inhibition of myosin-5 has been proposed as a potential mechanism.[9][10]

Experimental Protocols

Antifungal Assay (Mycelial Growth Inhibition):

  • Prepare potato dextrose agar (PDA) plates containing various concentrations of this compound.

  • Inoculate the center of each plate with a mycelial plug of the target fungus (e.g., Fusarium graminearum).

  • Incubate the plates at an appropriate temperature until the mycelium in the control plate reaches the edge.

  • Measure the diameter of the fungal colony on each plate and calculate the percentage of growth inhibition.

Antiviral Assay (Plaque Reduction Assay):

  • Grow a confluent monolayer of host cells (e.g., Vero cells) in a multi-well plate.

  • Infect the cells with a known titer of the target virus (e.g., Tobacco Mosaic Virus).

  • After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound.

  • Incubate the plates until plaques (zones of cell death) are visible.

  • Stain the cells and count the number of plaques. Calculate the percent plaque reduction compared to the control.

Illustrative Quantitative Data
CompoundTarget OrganismEC₅₀ (µg/mL)Reference
Compound G19 (a 2-cyanoacrylate derivative)Fusarium graminearum0.326[9]
Alkyl 2-cyano-3-methylthio-3-phosphonylacrylatesTobacco Mosaic Virus (TMV)60-89% inhibition at 500 µg/mL[8]

Cytotoxic and Anticancer Activity

The cytotoxicity of certain 2-cyanoacrylates against cancer cell lines has been reported, suggesting potential for anticancer drug development.[11][12][13]

Potential Mechanisms of Action

The mechanism of cytotoxicity is likely multifactorial. The reactivity of the Michael acceptor in the acrylate structure could lead to the alkylation of critical cellular macromolecules, including proteins and DNA. This can induce cellular stress and trigger apoptosis (programmed cell death). Potential molecular targets could include proteins involved in cell cycle regulation or apoptosis signaling pathways.

Apoptosis_Pathway Compound Ethyl 2-Cyano-3- (3-pyridyl)acrylate Cellular_Stress Cellular Stress Compound->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the metabolic activity of cells as an indicator of cell viability after exposure to the test compound.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the IC₅₀ value.

Illustrative Quantitative Data
CompoundCell LineIC₅₀ (µM)Reference
E-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acidKB (human oral cancer)36[14]
Various cyanoacrylate adhesivesL929 (mouse fibroblast)Cytotoxic[11]

Synthesis Workflow

This compound is typically synthesized via the Knoevenagel condensation reaction.[1] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3-pyridinecarboxaldehyde).

Knoevenagel_Condensation Reactant1 3-Pyridinecarboxaldehyde Reaction Reaction Mixture Reactant1->Reaction Reactant2 Ethyl Cyanoacetate Reactant2->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Ethyl 2-Cyano-3- (3-pyridyl)acrylate Reaction->Product Condensation

Caption: Knoevenagel condensation for the synthesis of this compound.

Conclusion

While specific mechanistic studies on this compound are not extensively available in the public domain, the well-established biological activities of the 2-cyanoacrylate class of compounds provide a strong foundation for predicting its potential mechanisms of action. The primary and most understood mechanism is the inhibition of Photosystem II, leading to herbicidal effects. Additionally, the inherent reactivity of the α,β-unsaturated system suggests that this compound likely exhibits antifungal, antiviral, and cytotoxic activities through covalent modification of key cellular proteins and enzymes.

The experimental protocols and illustrative data presented in this guide offer a framework for the systematic investigation of this compound. Further research is imperative to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development in agricultural or pharmaceutical applications. Comprehensive studies, including enzyme inhibition assays, cell-based functional assays, and in vivo efficacy models, are necessary to fully characterize its biological profile and therapeutic potential.

References

In Vitro Screening of Ethyl 2-Cyano-3-(3-pyridyl)acrylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer and antimicrobial activities. This document details the synthesis, experimental protocols for in vitro evaluation, and insights into the potential mechanisms of action of these derivatives.

Synthesis of this compound Derivatives

The primary synthetic route for preparing ethyl 2-cyano-3-(aryl)acrylate derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate.

General Experimental Protocol: Knoevenagel Condensation

A mixture of the appropriate aromatic aldehyde (e.g., 3-pyridinecarboxaldehyde), ethyl cyanoacetate, and a catalytic amount of a base (e.g., piperidine, sodium ethoxide, or diisopropylethylammonium acetate) in a suitable solvent (e.g., ethanol) is stirred at room temperature or refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the desired ethyl 2-cyano-3-(aryl)acrylate derivative.

In Vitro Anticancer Screening

This compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary assay used to determine cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Quantitative Data: Anticancer Activity of Pyridine-Containing Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1′H-spiro-indoline-3,4′-pyridine derivative 7HepG-2 (Hepatocellular Carcinoma)8.90 ± 0.60[1]
1′H-spiro-indoline-3,4′-pyridine derivative 7Caco-2 (Colorectal Carcinoma)7.83 ± 0.50[1]
3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine 8HepG-2 (Hepatocellular Carcinoma)8.42 ± 0.70[1]
3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine 8Caco-2 (Colorectal Carcinoma)13.61 ± 1.20[1]

Note: The compounds listed are not direct derivatives of this compound but are structurally related pyridine-containing compounds with demonstrated anticancer activity.

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

The anticancer effects of this compound derivatives are believed to be mediated through the inhibition of key signaling pathways and the induction of apoptosis.

TAK1 Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical enzyme in the signaling cascades of NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cancer cell survival. Inhibition of TAK1 can lead to apoptosis in cancer cells. A derivative containing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety has shown potent TAK1 inhibitory activity.[2]

TAK1_Inhibition_Pathway cluster_stimuli External Stimuli TNFα TNFα TAK1 TAK1 TNFα->TAK1 IL-1 IL-1 IL-1->TAK1 NF_kB_Pathway NF-κB Pathway TAK1->NF_kB_Pathway activates MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway activates Apoptosis Apoptosis TAK1->Apoptosis inhibition leads to Ethyl_2_Cyano_3_3_pyridyl_acrylate_Derivative This compound Derivative Ethyl_2_Cyano_3_3_pyridyl_acrylate_Derivative->TAK1 inhibits Cell_Survival Cell_Survival NF_kB_Pathway->Cell_Survival promotes MAPK_Pathway->Cell_Survival promotes

Caption: Inhibition of TAK1 by this compound derivatives.

A common method for assessing TAK1 inhibition is a luminescence-based kinase assay.

  • Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture includes the TAK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.

  • Inhibitor Addition: The this compound derivative is added at various concentrations.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: A reagent such as ADP-Glo™ is added to terminate the kinase reaction and detect the amount of ADP produced, which is proportional to the enzyme activity.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Induction of Apoptosis via Caspase-3 Activation

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. Caspases are a family of proteases that play a central role in executing apoptosis. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis.

Apoptosis_Induction_Pathway Ethyl_2_Cyano_3_3_pyridyl_acrylate_Derivative This compound Derivative Bax Bax (Pro-apoptotic) Ethyl_2_Cyano_3_3_pyridyl_acrylate_Derivative->Bax upregulates Bcl_2 Bcl-2 (Anti-apoptotic) Ethyl_2_Cyano_3_3_pyridyl_acrylate_Derivative->Bcl_2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl_2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 (Effector) Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Apoptosis induction by this compound derivatives.

Caspase-3 activity can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis: Cells treated with the test compound are harvested and lysed to release the cellular contents, including caspases.

  • Substrate Addition: The cell lysate is incubated with a caspase-3-specific substrate, such as DEVD-pNA (for colorimetric assay) or Ac-DEVD-AMC (for fluorometric assay).

  • Incubation: The reaction is incubated to allow caspase-3 to cleave the substrate.

  • Detection: The cleavage product (p-nitroaniline or AMC) is quantified by measuring the absorbance (at 405 nm) or fluorescence (at an excitation/emission of 380/460 nm), respectively. The increase in caspase-3 activity is proportional to the amount of cleaved substrate.

In Vitro Antimicrobial Screening

The ethyl cyanoacrylate backbone is known to possess antimicrobial properties. Derivatives are often screened for their activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity

While specific MIC values for this compound are not widely published, the general class of ethyl cyanoacrylates has shown inhibitory effects against various microorganisms.

MicroorganismTypeActivity
Staphylococcus aureusGram-positive bacteriaReported to be susceptible
Streptococcus pyogenesGram-positive bacteriaReported to be susceptible
Escherichia coliGram-negative bacteriaReported to be susceptible
Pseudomonas aeruginosaGram-negative bacteriaOften shows resistance
Candida albicansFungiVariable susceptibility

Summary and Future Directions

This compound derivatives represent a promising class of compounds with potential anticancer and antimicrobial activities. In vitro screening has revealed that their mechanism of action may involve the inhibition of key cellular signaling pathways, such as the TAK1-mediated NF-κB and MAPK pathways, and the induction of apoptosis through caspase-3 activation.

Future research should focus on a more comprehensive in vitro screening of a wider range of specifically substituted this compound derivatives against a broader panel of cancer cell lines and microbial strains. Elucidating the precise structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents. Further mechanistic studies are also warranted to fully understand the molecular targets and signaling pathways modulated by these compounds.

Experimental_Workflow Synthesis Synthesis of Derivatives (Knoevenagel Condensation) In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Anticancer_Assays Anticancer Assays In_Vitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays In_Vitro_Screening->Antimicrobial_Assays MTT_Assay MTT Cytotoxicity Assay (IC50 Determination) Anticancer_Assays->MTT_Assay Broth_Microdilution Broth Microdilution (MIC Determination) Antimicrobial_Assays->Broth_Microdilution Mechanism_of_Action Mechanism of Action Studies MTT_Assay->Mechanism_of_Action Enzyme_Inhibition Enzyme Inhibition Assays (e.g., TAK1) Mechanism_of_Action->Enzyme_Inhibition Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3) Mechanism_of_Action->Apoptosis_Assay Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Broth_Microdilution->Lead_Optimization

Caption: General workflow for in vitro screening of novel compounds.

References

Unveiling Novel Biological Targets for Pyridylacrylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery of novel biological targets for pyridylacrylates, a class of chemical compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core mechanisms of action, experimental methodologies for target identification, and quantitative data to support future research and development.

Introduction to Pyridylacrylates and their Therapeutic Promise

Pyridylacrylates are a class of organic compounds characterized by a pyridine ring linked to an acrylate group. This structural motif has been the foundation for the development of various biologically active molecules, notably in the fields of antifungal and antimalarial research. The established efficacy of pyridylacrylate derivatives as inhibitors of the mitochondrial respiratory chain has paved the way for further investigation into their broader therapeutic applications and the identification of novel biological targets. This guide delves into the established mitochondrial targets and explores methodologies to uncover new mechanisms of action for this versatile chemical scaffold.

Primary Biological Target: The Mitochondrial Respiratory Chain

A significant body of research has identified the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain as a primary target for pyridylacrylate-related compounds. Inhibition of this complex disrupts the production of ATP, leading to cellular energy depletion and eventual cell death in susceptible organisms.

Mechanism of Action at the Cytochrome bc1 Complex

Pyridylacrylate inhibitors are thought to bind to the Qo site of the cytochrome bc1 complex, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The structural and mechanistic insights into this interaction provide a strong foundation for the rational design of more potent and selective inhibitors.

The following diagram illustrates the established mechanism of pyridylacrylates at the mitochondrial respiratory chain.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix C1 Complex I Q Ubiquinone Pool C1->Q C2 Complex II C2->Q C3 Cytochrome bc1 (Complex III) Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Pyridylacrylate Pyridylacrylate Inhibitor Pyridylacrylate->C3 Inhibits Electron Transfer at Qo site NADH NADH NADH->C1 Succinate Succinate Succinate->C2 ADP ADP + Pi ADP->ATP_Synthase

Figure 1: Mechanism of Pyridylacrylate Inhibition at Complex III.

Quantitative Data on Pyridylacrylate Derivatives

The following table summarizes the inhibitory activity of various pyridylacrylate-related compounds against the cytochrome bc1 complex, providing a comparative overview of their potency.

Compound ClassDerivative ExampleTarget OrganismIC50 (nM)Reference
4(1H)-PyridonesGSK932121Plasmodium falciparum1.2[1][2]
4(1H)-PyridonesGW844520Plasmodium falciparum0.6[1][2]
PicolinamidesFlorylpicoxamidZymoseptoria tritici10-100 (approx.)[3]
PicolinamidesCompound 9cPseudoperonospora cubensis> Florylpicoxamid[3]
PicolinamidesCompound 9g-hydrolysisPorcine bc1 complex6050[3]

Note: Data for specific pyridylacrylate compounds is often proprietary. The table presents data for structurally related compounds that share the same target, highlighting the potential potency of the pyridylacrylate scaffold.

Experimental Protocols for Novel Target Identification

The discovery of novel biological targets for pyridylacrylates requires a multi-pronged approach, combining affinity-based methods with modern proteomics.

Experimental Workflow for Target Identification

The following diagram outlines a comprehensive workflow for identifying novel protein targets of pyridylacrylate compounds.

cluster_workflow Target Identification Workflow A Synthesis of Pyridylacrylate Affinity Probe (e.g., with Biotin tag) B Incubation of Probe with Cell Lysate or Intact Cells A->B C Affinity Purification (e.g., Streptavidin beads) B->C D Elution of Bound Proteins C->D E SDS-PAGE and In-Gel Digestion D->E F LC-MS/MS Analysis (Proteomics) E->F G Data Analysis and Candidate Target Identification F->G H Target Validation (e.g., Western Blot, CETSA, Functional Assays) G->H

Figure 2: Workflow for Novel Target Identification.
Detailed Methodology: Affinity Purification-Mass Spectrometry

This protocol describes the use of a biotinylated pyridylacrylate probe to isolate and identify interacting proteins from a cell lysate.

Materials:

  • Biotinylated pyridylacrylate probe

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Probe Synthesis: Synthesize a pyridylacrylate derivative with a linker arm and a biotin tag. The linker should be of sufficient length to minimize steric hindrance.

  • Cell Lysis: Harvest and lyse cells to obtain a total protein extract. Quantify the protein concentration.

  • Probe Incubation: Incubate the cell lysate with the biotinylated pyridylacrylate probe for a predetermined time and at a specific concentration to allow for target binding. Include a control incubation with a non-biotinylated competitor compound to identify non-specific binders.

  • Affinity Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Detailed Methodology: Mitochondrial Respiratory Chain Activity Assays

To confirm the inhibitory effect of pyridylacrylates on the mitochondrial respiratory chain, spectrophotometric assays can be employed to measure the activity of individual complexes.

Materials:

  • Isolated mitochondria or cell homogenates

  • Spectrophotometer

  • Specific substrates and inhibitors for each complex (e.g., rotenone for Complex I, malonate for Complex II, antimycin A for Complex III, potassium cyanide for Complex IV)

  • Electron acceptors and donors (e.g., DCPIP, cytochrome c)

Procedure (Example for Complex I+III activity):

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction buffer containing phosphate buffer, NADH (substrate for Complex I), and oxidized cytochrome c (electron acceptor for Complex IV, but its reduction is measured here as an indicator of Complex I+III activity).

  • Add Sample: Add a known amount of isolated mitochondria or cell homogenate to the cuvette.

  • Measure Baseline Activity: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

  • Inhibit Complex I: Add a specific Complex I inhibitor (e.g., rotenone) and continue to monitor the absorbance. The decrease in the rate of cytochrome c reduction represents the rotenone-sensitive Complex I+III activity.

  • Calculate Specific Activity: The specific activity is calculated based on the change in absorbance over time and normalized to the protein concentration.

Potential Novel Biological Targets and Future Directions

While the mitochondrial respiratory chain is a well-established target, the chemical diversity of pyridylacrylates suggests the potential for interaction with other biological macromolecules. Future research should focus on:

  • Kinase Profiling: Screening pyridylacrylate libraries against a panel of human kinases to identify potential off-target effects or novel inhibitory activities.

  • GPCR Screening: Investigating the interaction of pyridylacrylates with G-protein coupled receptors, a major class of drug targets.

  • Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify novel cellular effects of pyridylacrylates, which can then be used as a starting point for target deconvolution studies.

The logical relationship for exploring novel targets is depicted below.

cluster_discovery Novel Target Discovery Strategy Start Pyridylacrylate Compound Library Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability, Morphology) Start->Phenotypic_Screen Target_Based_Screen Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Start->Target_Based_Screen Hit_Identification Hit Identification Phenotypic_Screen->Hit_Identification Target_Based_Screen->Hit_Identification Target_Deconvolution Target Deconvolution (Affinity Chromatography, Proteomics) Hit_Identification->Target_Deconvolution Novel_Target Identification of Novel Biological Target Target_Deconvolution->Novel_Target Mechanism_Validation Mechanism of Action Validation Novel_Target->Mechanism_Validation

Figure 3: Strategy for Discovering Novel Targets.

Conclusion

Pyridylacrylates represent a promising class of compounds with a validated mechanism of action against the mitochondrial respiratory chain. This guide provides the foundational knowledge and experimental framework for both optimizing inhibitors against this known target and for the exciting endeavor of discovering novel biological targets. By employing the outlined strategies, the scientific community can unlock the full therapeutic potential of the pyridylacrylate scaffold.

References

Preliminary Cytotoxicity Assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary cytotoxicity assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate. Due to the absence of direct experimental data on this specific compound in publicly available literature, this document establishes a framework for its evaluation. It summarizes the known cytotoxic activities of structurally related pyridine and cyanoacrylate derivatives to offer a predictive context. Furthermore, it provides detailed experimental protocols for key in vitro assays, including the MTT cell viability assay and Annexin V/TUNEL apoptosis detection methods. Finally, critical signaling pathways potentially modulated by this class of compounds, such as the p53, Bcl-2, and Caspase pathways, are visualized to guide mechanistic studies. This guide is intended to serve as a comprehensive resource for researchers initiating the cytotoxicological profiling of this compound.

Introduction

This compound is a small molecule featuring a pyridine ring, a cyano group, and an acrylate moiety. Compounds with these structural motifs have garnered interest in medicinal chemistry due to their diverse biological activities. Notably, various pyridine derivatives have been investigated for their potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The cyanoacrylate group, while known for its use in adhesives, is also present in molecules with documented bioactivity.

A comprehensive literature search did not yield specific studies detailing the cytotoxicity of this compound. However, the documented anti-proliferative and apoptotic effects of analogous compounds suggest that it warrants investigation as a potentially bioactive agent. This guide provides the necessary context and methodologies to conduct a thorough preliminary cytotoxicity assessment.

Cytotoxicity of Structurally Related Compounds

To establish a baseline for predicting the potential cytotoxicity of this compound, quantitative data from structurally similar compounds are presented below. These data, primarily IC50 values, indicate the concentration of a compound required to inhibit the growth of 50% of a cell population. The selected compounds share either the pyridine core or the cyanoacrylate functional group.

Table 1: In Vitro Cytotoxicity of Substituted Pyridine Derivatives

Compound Cell Line Assay IC50 (µM) Reference
1′H-spiro-indoline-3,4′-pyridine derivative 7 (cyano group at C3) Caco-2 Not Specified 7.83 ± 0.50 [1]
1′H-spiro-indoline-3,4′-pyridine derivative 7 (cyano group at C3) HepG-2 Not Specified 8.90 ± 0.60 [1]
3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine 8 Caco-2 Not Specified 13.61 ± 1.20 [1]
4,6-dimethyl-2-oxo-pyridine derivative 2 HepG-2 Not Specified 51.59 ± 2.90 [1]

| 4,6-dimethyl-2-oxo-pyridine derivative 2 | Caco-2 | Not Specified | 41.49 ± 2.50 |[1] |

Table 2: General Cytotoxicity of Cyanoacrylates

Compound Cell System Observation Reference
Various commercial cyanoacrylate adhesives L929 cells All tested adhesives were found to be cytotoxic and inhibited cell proliferation. [2]

| Polymerized commercial cyanoacrylate adhesive | Human oral fibroblasts | Released substances toxic to cells for at least two weeks. |[3] |

Note: The data in Table 1 is for compounds that are structurally more complex than this compound but share the substituted pyridine motif. The data in Table 2 pertains to general cyanoacrylate adhesives and highlights the potential for cytotoxicity within this chemical class.

Experimental Protocols

Detailed protocols for standard cytotoxicity and apoptosis assays are provided to facilitate the experimental evaluation of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The formazan crystals are then solubilized, and the concentration is determined by spectrophotometry.

Materials:

  • 96-well flat-bottom microplates

  • Target cells in culture

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection

Should the MTT assay indicate significant cytotoxicity, further investigation into the mechanism of cell death, such as apoptosis, is warranted.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[1] Propidium Iodide (PI) is used as a counterstain to differentiate late apoptotic and necrotic cells (which have compromised membrane integrity) from early apoptotic cells.[1]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Cells treated with this compound

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

Materials:

  • TUNEL assay kit (fluorescent or colorimetric)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • TdT reaction mixture

  • Labeling solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Fixation: Fix treated cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.

  • Permeabilization: Wash the cells and incubate with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Reaction: Wash the cells and incubate with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Detection: Wash the cells to remove unincorporated nucleotides. If using an indirect method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP or fluorescently labeled antibody).

  • Analysis: Counterstain the nuclei with DAPI or another suitable nuclear stain and analyze by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Visualization of Methodologies and Potential Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and key signaling pathways potentially involved in the cytotoxic effects of this compound.

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment Workflow cluster_apoptosis Apoptosis Detection Workflow cluster_annexin Annexin V Assay cluster_tunel TUNEL Assay start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570nm) solubilize->read ic50 Calculate IC50 read->ic50 start_apoptosis Treat Cells with Compound (at IC50) ic50->start_apoptosis If Cytotoxic harvest Harvest Cells start_apoptosis->harvest stain_annexin Stain with Annexin V-FITC & PI harvest->stain_annexin fix_perm Fix and Permeabilize Cells harvest->fix_perm flow_annexin Analyze by Flow Cytometry stain_annexin->flow_annexin tdt_reaction TdT Labeling Reaction fix_perm->tdt_reaction analyze_tunel Analyze by Microscopy/Flow Cytometry tdt_reaction->analyze_tunel

Caption: Workflow for cytotoxicity and apoptosis assessment.

Potential Signaling Pathways

p53_pathway compound Cytotoxic Stress (e.g., from Compound) dna_damage DNA Damage compound->dna_damage p53_activation p53 Activation (Phosphorylation) dna_damage->p53_activation mdm2 MDM2 p53_activation->mdm2 p21 p21 p53_activation->p21 gadd45 GADD45 p53_activation->gadd45 bax Bax p53_activation->bax mdm2->p53_activation Inhibition cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest dna_repair DNA Repair gadd45->dna_repair apoptosis Apoptosis bax->apoptosis cell_cycle_arrest->dna_repair

Caption: p53-mediated response to cytotoxic stress.

bcl2_pathway cluster_mito Mitochondrial Outer Membrane bax_bak Bax / Bak (Pro-apoptotic) cyto_c Cytochrome c Release bax_bak->cyto_c Promotes bcl2_bclxl Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2_bclxl->bax_bak apoptosome Apoptosome Formation cyto_c->apoptosome bh3_only BH3-only proteins (e.g., Bid, Bad, Puma) bh3_only->bax_bak Activates bh3_only->bcl2_bclxl Inhibits apoptotic_stimuli Apoptotic Stimuli apoptotic_stimuli->bh3_only caspase_9 Caspase-9 Activation apoptosis Apoptosis caspase_9->apoptosis apoptosome->caspase_9

Caption: Regulation of apoptosis by the Bcl-2 family.

caspase_cascade initiator Initiator Caspases (Caspase-8, Caspase-9) effector Effector Caspases (Caspase-3, Caspase-6, Caspase-7) initiator->effector Activates substrates Cleavage of Cellular Substrates (e.g., PARP, Lamins) effector->substrates Cleaves death Apoptotic Cell Death substrates->death

Caption: The execution phase of apoptosis via the caspase cascade.

Conclusion

While direct evidence for the cytotoxicity of this compound is currently lacking, the bioactivity of related pyridine and cyanoacrylate compounds suggests a reasonable probability of cytotoxic effects. This guide provides a robust starting point for the systematic evaluation of this compound. The detailed protocols for MTT, Annexin V, and TUNEL assays offer a clear path for experimental investigation, while the visualized signaling pathways provide a framework for subsequent mechanistic studies. The data and methodologies presented herein are intended to empower researchers to thoroughly characterize the cytotoxic potential of this compound and to determine its viability for further development in therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and ethyl cyanoacetate. This application note includes a comprehensive experimental procedure, a summary of reaction parameters with various catalysts, and the expected analytical data for the final product.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is widely utilized in the synthesis of α,β-unsaturated compounds, which are key precursors for various pharmaceuticals, polymers, and fine chemicals. This compound is a heterocyclic acrylate with potential applications in the development of novel therapeutic agents and functional materials.

Reaction Scheme

The synthesis of this compound proceeds via the Knoevenagel condensation as depicted in the following scheme:

3-Pyridinecarboxaldehyde + Ethyl Cyanoacetate → this compound + Water

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound using two different catalytic systems.

Protocol 1: Piperidine Catalyzed Synthesis in Ethanol

This protocol is adapted from similar Knoevenagel condensation procedures.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine

  • Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinecarboxaldehyde (10 mmol, 1.07 g), ethyl cyanoacetate (10 mmol, 1.13 g), and absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mmol, 0.05 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a 1M HCl solution (2 x 20 mL) to remove the piperidine catalyst.

  • Wash the organic layer with a saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Protocol 2: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Synthesis

This protocol is based on an improved, efficient Knoevenagel condensation method.[1]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-pyridinecarboxaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and hexane (10 mL).[1]

  • Add diisopropylethylammonium acetate (0.1 mmol) as the catalyst.[1]

  • Heat the reaction mixture at 65-70 °C for 3-6 hours, monitoring the progress by TLC (hexane:ethyl acetate, 8:2).[1]

  • Upon completion, cool the reaction to 40-45 °C.[1]

  • The product will form a separate layer. Separate the product layer and concentrate it under vacuum to obtain the crude product.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PiperidineEthanolReflux3-680-90
Diisopropylethylammonium Acetate (DIPEAc)Hexane65-703-690-95[1]
TriphenylphosphineSolvent-free (optional MW)Room Temp to MWMinutes to hoursHigh
1,4-diazabicyclo[2.2.2]octane (DABCO)Water/[HyEtPy]ClRoom Temp5-40 min83-99

Table 2: Spectroscopic Data for Ethyl 2-Cyano-3-(aryl)acrylates

This table provides a comparison of spectroscopic data for the target compound and its analogs. The data for this compound is predicted based on the trends observed in its analogs.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)
This compound (Predicted) ~1.4 (t, 3H), ~4.4 (q, 2H), ~7.5-8.8 (m, 4H), ~8.3 (s, 1H)~14.1, ~63.0, ~104.0, ~115.0, ~124.0, ~135.0, ~150.0, ~152.0, ~153.0, ~162.0~2220 (CN), ~1725 (C=O), ~1600 (C=C)
Ethyl 2-cyano-3-phenylacrylate[1]1.41 (t, 3H), 4.38 (q, 2H), 7.50-7.60 (m, 3H), 8.02 (d, 2H), 8.40 (s, 1H)14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.52982, 2220, 1716, 1600, 1440
Ethyl-2-cyano-3-(thiophen-2-yl)acrylate[1]1.39 (t, 3H), 4.36 (m, 2H), 7.24 (m, 1H), 7.81 (m, 2H), 8.35 (s, 1H)14.1, 62.5, 99.3, 115.7, 128.5, 135.1, 137.1, 146.6, 162.63085, 2919, 2217, 1715, 1596, 1216
Ethyl-2-cyano-3-(furan-2-yl)acrylate[1]1.38 (t, 3H), 4.35 (m, 2H), 6.66 (m, 1H), 7.39 (m, 1H), 7.75 (m, 1H), 8.01 (s, 1H)14.1, 62.5, 98.7, 113.8, 115.2, 121.5, 139.4, 148.1, 148.7, 162.52984, 2252, 1741, 1613, 1462

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Pyridinecarboxaldehyde Ethyl Cyanoacetate Solvent ReactionMix Reaction Mixture Reactants->ReactionMix Catalyst Catalyst (e.g., Piperidine or DIPEAc) Catalyst->ReactionMix Heating Heating & Stirring (Reflux or 65-70°C) ReactionMix->Heating Cooling Cool to Room Temp. Heating->Cooling Reaction Completion Evaporation Solvent Removal (Rotary Evaporator) Cooling->Evaporation Extraction Extraction & Washing Evaporation->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification FinalProduct Pure Ethyl 2-Cyano-3- (3-pyridyl)acrylate Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic attack, and dehydration.

G cluster_mechanism Knoevenagel Condensation Mechanism start Ethyl Cyanoacetate + Base (B) enolate Enolate Intermediate start->enolate Deprotonation alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde 3-Pyridinecarboxaldehyde aldehyde->alkoxide hydroxide β-Hydroxy Adduct alkoxide->hydroxide Protonation (from BH+) product This compound + H2O + Base (B) hydroxide->product Dehydration (-H2O)

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols: Ethyl 2-Cyano-3-(3-pyridyl)acrylate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-(3-pyridyl)acrylate is a versatile chemical entity belonging to the class of α-cyanoacrylates. Its structure, featuring an electron-withdrawing cyano group and an ester moiety conjugated to a carbon-carbon double bond, renders it an excellent Michael acceptor. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making it a valuable building block in organic synthesis and a promising scaffold in medicinal chemistry. The pyridyl moiety introduces a key site for hydrogen bonding and potential coordination with biological targets, offering a unique combination of reactivity and molecular recognition properties.

These application notes provide an overview of the utility of this compound in Michael addition reactions and discuss its potential applications in drug development, particularly as a covalent modifier of protein targets.

Michael Acceptor Chemistry

The core reactivity of this compound lies in its susceptibility to nucleophilic attack at the β-carbon of the α,β-unsaturated system. This conjugate addition, known as the Michael reaction, is a cornerstone of modern organic synthesis. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in this reaction, leading to the formation of a diverse array of functionalized products.

The general mechanism for the Michael addition to this compound is depicted below:

Michael_Addition cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product acceptor This compound (Michael Acceptor) enolate Enolate Intermediate acceptor->enolate 1. Nucleophilic Attack nucleophile Nucleophile (Nu-H) (Michael Donor) nucleophile->enolate adduct Michael Adduct enolate->adduct 2. Protonation

Caption: General workflow of a Michael addition reaction.

Applications in Organic Synthesis

The utility of this compound as a Michael acceptor allows for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. The resulting Michael adducts can serve as precursors for the construction of various heterocyclic systems.

Representative Michael Addition Reactions

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical yields for Michael additions of various nucleophiles to activated alkenes, which can be considered representative of the expected reactivity.

Nucleophile (Michael Donor)Product TypeTypical Yield (%)
Primary Aminesβ-Amino Esters70-95%
Secondary Aminesβ-Amino Esters80-98%
Thiolsβ-Thioethers>90% (often quantitative)
MalonatesFunctionalized Diesters60-85%
Nitroalkanesγ-Nitro Esters50-75%

Application in Drug Development: Covalent Inhibition of Kinases

The electrophilic nature of the α,β-unsaturated system in this compound makes it a potential "warhead" for the design of covalent inhibitors. In this context, the compound can irreversibly bind to nucleophilic amino acid residues, such as cysteine, within the active site of a target protein. This mode of action can lead to potent and prolonged inhibition.

A key area where this strategy has been successfully applied is in the development of kinase inhibitors. Many kinases possess a non-catalytic cysteine residue near the ATP-binding pocket that can be targeted by electrophilic compounds. The cyanoacrylate scaffold has been shown to be effective in this regard.

Putative Mechanism of Covalent Kinase Inhibition

The following diagram illustrates a potential signaling pathway for the covalent inhibition of a protein kinase by a Michael acceptor like this compound.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Covalent Inhibition ATP ATP Kinase Active Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase pSubstrate Phosphorylated Substrate (Cellular Response) Kinase->pSubstrate Phosphorylation Cysteine Cysteine Residue Kinase->Cysteine Inactive_Kinase Inactive Kinase-Inhibitor Adduct Acceptor This compound Acceptor->Inactive_Kinase Michael Addition Cysteine->Inactive_Kinase

Caption: Covalent inhibition of a kinase by a Michael acceptor.

Experimental Protocols

General Protocol for the Synthesis of this compound via Knoevenagel Condensation

This protocol is a general procedure based on literature precedents for the synthesis of similar compounds.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Piperidine (or another basic catalyst)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.0-1.2 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

General Protocol for the Michael Addition of a Thiol to this compound

This protocol provides a general method for the conjugate addition of a thiol to the title compound.

Materials:

  • This compound

  • Thiol of interest (e.g., benzyl mercaptan)

  • Triethylamine (or another suitable base catalyst)

  • Dichloromethane (or another suitable solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add the thiol (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of triethylamine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Michael adduct can be purified by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and reactive building block for organic synthesis and a promising starting point for the design of targeted covalent inhibitors in drug discovery. Its utility as a Michael acceptor allows for the straightforward introduction of a variety of functional groups. Further exploration of its biological activity, particularly its potential to covalently modify specific protein targets, is warranted and could lead to the development of novel therapeutic agents. The protocols provided herein offer a foundation for researchers to synthesize and utilize this compound in their own investigations.

Application of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of Ethyl 2-Cyano-3-(3-pyridyl)acrylate as a versatile precursor in the synthesis of various heterocyclic compounds. The protocols are intended for researchers, scientists, and professionals in the field of drug development. This guide outlines the synthesis of substituted pyridines, pyrimidines, and pyrazoles, including representative quantitative data and reaction schemes.

Introduction

This compound is a highly functionalized Michael acceptor, making it an excellent starting material for the synthesis of a variety of heterocyclic systems. The presence of the electron-withdrawing cyano and ester groups, combined with the reactivity of the α,β-unsaturated system and the pyridyl moiety, allows for diverse chemical transformations. This document details its application in the synthesis of biologically relevant heterocyclic scaffolds such as pyridines, pyrimidines, and pyrazoles. These heterocycles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

Synthesis of Substituted Pyridines

Substituted pyridines are a critical class of compounds in medicinal chemistry.[3] A common method for their synthesis from this compound involves a multi-component reaction with malononitrile and a thiol, following a modified Gewald reaction pathway.[6][7][8]

Synthesis of 2-Amino-6-(alkylthio)-4-(pyridin-3-yl)pyridine-3,5-dicarbonitrile

This protocol describes a one-pot, three-component reaction for the synthesis of highly functionalized pyridines.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (20 mL), add a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 mmol).

  • Add the desired thiol (e.g., thiophenol or ethanethiol) (1.0 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure 2-amino-6-(alkylthio)-4-(pyridin-3-yl)pyridine-3,5-dicarbonitrile.

Quantitative Data (Representative):

The following table presents representative yields for analogous 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitrile derivatives synthesized via similar multi-component reactions.[7][9]

R-SHCatalystSolventReaction Time (h)Yield (%)
ThiophenolPiperidineEthanol585
EthanethiolTriethylamineEthanol678
BenzylthiolPiperidineDMF482

Logical Workflow for Pyridine Synthesis:

G A Mix this compound, malononitrile, and thiol in ethanol B Add basic catalyst (e.g., piperidine) A->B C Reflux for 4-6 hours B->C D Monitor reaction by TLC C->D D->C Incomplete E Cool to room temperature D->E Complete F Filter to collect solid product E->F G Wash with cold ethanol F->G H Dry under vacuum G->H I Recrystallize from ethanol/DMF H->I J Characterize the pure product I->J

Caption: Workflow for the synthesis of substituted pyridines.

Synthesis of Substituted Pyrimidines

Pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their wide range of pharmacological activities.[1][4][5] this compound can be used to synthesize substituted pyrimidines by reaction with amidines, such as guanidine.[10][11]

Synthesis of 2-Amino-4-hydroxy-6-(pyridin-3-yl)pyrimidine-5-carbonitrile

This protocol outlines the cyclocondensation reaction of this compound with guanidine.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (20 mL).

  • To this solution, add guanidine hydrochloride (1.0 mmol) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute solution of acetic acid.

  • The precipitated solid is filtered, washed with water and then with cold ethanol, and dried.

  • Recrystallize the crude product from glacial acetic acid or DMF to obtain the pure 2-amino-4-hydroxy-6-(pyridin-3-yl)pyrimidine-5-carbonitrile.

Quantitative Data (Representative):

The table below shows representative yields for similar pyrimidine derivatives synthesized from α,β-unsaturated esters and guanidine.[10]

α,β-Unsaturated EsterBaseSolventReaction Time (h)Yield (%)
Ethyl cinnamateNaOEtEthanol1075
Ethyl crotonateNaOEtEthanol880
Diethyl benzalmalonateNaOMeMethanol1270

Reaction Pathway for Pyrimidine Synthesis:

G reactant1 This compound intermediate Michael Adduct (Acyclic Intermediate) reactant1->intermediate + Guanidine (Michael Addition) reactant2 Guanidine reactant2->intermediate product 2-Amino-4-hydroxy-6-(pyridin-3-yl) -pyrimidine-5-carbonitrile intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Reaction pathway for pyrimidine synthesis.

Synthesis of Substituted Pyrazoles

Pyrazoles are another class of heterocycles with significant applications in drug discovery.[12][13][14] They can be synthesized from this compound through its reaction with hydrazine derivatives.[15][16][17]

Synthesis of 5-Amino-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid ethyl ester

This protocol describes the synthesis of a substituted pyrazole via the reaction of this compound with hydrazine hydrate.

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid is filtered, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 5-amino-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid ethyl ester.

Quantitative Data (Representative):

The following table provides representative yields for pyrazole derivatives synthesized from the reaction of α,β-unsaturated nitriles with hydrazine.[12][15]

α,β-Unsaturated NitrileHydrazine DerivativeSolventReaction Time (h)Yield (%)
Ethyl benzylidenecyanoacetateHydrazine hydrateEthanol488
Ethyl (4-chlorobenzylidene)cyanoacetatePhenylhydrazineAcetic Acid582
Ethyl (4-methoxybenzylidene)cyanoacetateHydrazine hydrateEthanol390

Workflow for Biological Screening of Synthesized Compounds:

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Synthesized Heterocyclic Compound Library B Primary Screening (e.g., Antimicrobial, Anticancer) A->B C Hit Identification B->C D Secondary Screening (Dose-Response) C->D E Lead Compound Selection D->E F Structure-Activity Relationship (SAR) Studies E->F F->A Iterative Synthesis G In vivo Studies F->G

Caption: General workflow for biological screening.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide array of substituted pyridines, pyrimidines, and pyrazoles. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential biological activities. The representative data and workflows are intended to guide the experimental design and facilitate the discovery of new therapeutic agents. Further investigations into the biological activities of the derivatives of this compound are warranted.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Antimicrobial Susceptibility Testing of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule belonging to the class of cyanoacrylates, which are known for their adhesive properties. Recent research into related pyridine and acrylate compounds suggests potential antimicrobial activity, making this compound a candidate for investigation as a novel antimicrobial agent.[1][2][3] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of new chemical entities for their therapeutic potential.

These application notes provide a comprehensive protocol for the antimicrobial susceptibility testing (AST) of this compound. The described methods are based on established microbiological techniques and can be adapted to screen the compound against a variety of bacterial and fungal strains. The protocols cover both qualitative and quantitative assessments of antimicrobial activity.

Compound Information

  • Compound Name: this compound

  • Chemical Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Chemical Structure:

  • Solubility: Solubility should be determined empirically. Based on related compounds, solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetone are likely to be suitable for creating stock solutions.[4] It is crucial to determine the maximum solvent concentration that does not inhibit microbial growth.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded and presented in a clear and organized manner. The following tables provide templates for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Test MicroorganismStrain IDMIC (µg/mL) of this compoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
(Add other strains)

Table 2: Zone of Inhibition Data (Disk Diffusion Assay)

Test MicroorganismStrain IDDisk Content (µg) of this compoundZone of Inhibition (mm)Positive Control (Antibiotic)Disk Content (µg) of Positive ControlZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin30
Escherichia coliATCC 25922Ciprofloxacin5
Pseudomonas aeruginosaATCC 27853Gentamicin10
Candida albicansATCC 90028Fluconazole25
(Add other strains)

Experimental Protocols

Preparation of Stock Solutions
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO). Ensure complete dissolution.

  • Bring the solution to the final desired stock concentration (e.g., 10 mg/mL) using the same solvent.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[5]

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of this compound

  • Positive control antibiotic stock solution

  • Negative control (broth and solvent)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the compound's stock solution to the first well of a row and mix well. This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Include a positive control (a known antibiotic), a negative control (broth only), and a solvent control (broth with the highest concentration of the solvent used).

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.[5]

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of this compound

  • Positive control antibiotic disks

  • Solvent for negative control

Procedure:

  • Prepare a lawn of the test microorganism on the MHA plate by evenly streaking a sterile cotton swab dipped in the standardized inoculum.

  • Impregnate sterile paper disks with a known concentration of the this compound solution (e.g., 10 µg, 30 µg). Allow the solvent to evaporate completely in a sterile environment.

  • Carefully place the impregnated disks on the surface of the agar plate.

  • Place a positive control antibiotic disk and a solvent-only disk (negative control) on the same plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.[5]

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Compound Stock Solution E Perform Serial Dilution of Compound A->E B Standardize Microbial Inoculum (0.5 McFarland) F Inoculate Wells B->F C Prepare Media (e.g., MHB) D Dispense Media into 96-well Plate C->D D->E E->F G Incubate Plate (e.g., 37°C, 24h) F->G H Read Results (Visual Inspection) G->H I Determine MIC H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Logical Relationship of Antimicrobial Testing Stages

AST_Stages cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Further Characterization A Disk Diffusion Assay (Qualitative) B Broth Microdilution (Determine MIC) A->B Positive Result C Agar Dilution (Alternative for MIC) A->C Positive Result D Minimum Bactericidal Concentration (MBC) B->D E Time-Kill Kinetics B->E F Mechanism of Action Studies D->F E->F

Caption: Stages of Antimicrobial Susceptibility Testing.

Potential Mechanism of Action

While the exact mechanism of action for this compound is unknown, related cyanoacrylate compounds have been suggested to exert their antimicrobial effects through various means. The high reactivity of the acrylate group could lead to interactions with microbial proteins and enzymes, disrupting essential cellular processes. The pyridine moiety is also a common feature in many antimicrobial compounds and may contribute to the overall activity.[3] Further studies would be required to elucidate the specific mechanism. The polymerization of cyanoacrylates upon contact with moisture could also play a role in their antimicrobial effect, potentially by forming a barrier or through the release of byproducts.[6]

Safety Precautions

  • This compound is a chemical compound with unknown toxicity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • All microbial cultures should be handled under sterile conditions in a biological safety cabinet to prevent contamination and infection.

  • Dispose of all biological waste according to institutional guidelines.

References

Application Note: In Vitro Anticancer Assay Protocol for Pyridylacrylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridylacrylate derivatives represent a class of synthetic compounds with significant potential in anticancer drug discovery. Their structural features allow for diverse modifications, leading to a broad range of biological activities. This document provides a comprehensive set of protocols for the in vitro evaluation of pyridylacrylate derivatives, from initial cytotoxicity screening to preliminary mechanism of action studies. The following assays are detailed: MTT and Sulforhodamine B (SRB) for cytotoxicity, Annexin V/PI staining for apoptosis, Propidium Iodide (PI) staining for cell cycle analysis, and Western Blot for protein expression analysis.

Cytotoxicity Screening

The initial evaluation of anticancer compounds involves determining their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit cell growth by 50%.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyridylacrylate derivative in DMSO. Create a series of dilutions in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance (OD) at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to protein components of cells that have been fixed to the culture plate.[3] The amount of bound dye is directly proportional to the total cellular protein mass and, therefore, the number of cells.[4]

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) without removing the culture medium.[5]

    • Incubate the plate for 1 hour at 4°C.[3]

  • Washing:

    • Wash the plate five times with 1% (v/v) acetic acid or slow-running tap water to remove excess TCA and unbound dye.[4][5]

    • Allow the plate to air dry completely at room temperature.[6]

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound SRB dye.[6]

    • Allow the plate to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]

    • Shake the plate for 10 minutes.

    • Measure the absorbance (OD) at 510 nm using a microplate reader.[4]

    • Calculate the IC50 values as described for the MTT assay.

Data Presentation: Cytotoxicity of Pyridylacrylate Derivatives

The IC50 values obtained should be summarized in a table for clear comparison across different cell lines.

Compound IDIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
PA-00115.2 ± 1.822.5 ± 2.118.9 ± 1.5
PA-0025.8 ± 0.78.1 ± 0.96.4 ± 0.5
PA-003> 100> 100> 100
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.21.1 ± 0.1

Values are presented as mean ± standard deviation from three independent experiments.

Workflow for Anticancer Evaluation

A logical workflow ensures a systematic evaluation of the compounds, from broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies start Pyridylacrylate Derivatives screen Cytotoxicity Screening (MTT or SRB Assay) Multiple Cancer Cell Lines start->screen decision Potent Activity? (IC50 < 10 µM) screen->decision inactive Compound Inactive or Low Potency decision->inactive No apoptosis Apoptosis Assay (Annexin V / PI Staining) decision->apoptosis Yes cellcycle Cell Cycle Analysis (PI Staining) apoptosis->cellcycle western Western Blot Analysis (Apoptotic & Cell Cycle Proteins) cellcycle->western moa Elucidation of Mechanism of Action western->moa

Caption: Experimental workflow for in vitro anticancer evaluation.

Mechanism of Action Studies

Once potent compounds are identified, the following assays can elucidate their mechanism of action.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is used to detect this change.[8] Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[7]

Experimental Protocol: Annexin V/PI Assay

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the pyridylacrylate derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same well.[7]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[9]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data will be displayed in a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis by PI Staining

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Follow step 1 from the Annexin V/PI assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at 37°C in the dark. The RNase A is crucial to prevent staining of double-stranded RNA.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases based on DNA content.[12]

    • Analyze the data using cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins involved in apoptosis. Key markers include caspases (e.g., cleaved Caspase-3, Caspase-9) and members of the Bcl-2 family (e.g., pro-apoptotic Bax, anti-apoptotic Bcl-2).[13][14] An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspases are hallmarks of apoptosis.[15]

Experimental Protocol: Western Blot

  • Protein Extraction:

    • Treat cells with the test compound as described before.

    • Collect both floating and adherent cells and wash with cold PBS.[16]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.[14]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

Hypothetical Signaling Pathway Inhibition

Many anticancer compounds, including heterocyclic derivatives, function by inhibiting key signaling pathways, such as those involving protein kinases, that promote cell proliferation and survival.[17] The diagram below illustrates a hypothetical pathway where a pyridylacrylate derivative induces apoptosis by inhibiting a critical kinase.

G cluster_0 Cell Survival Signaling cluster_1 Apoptotic Induction by Drug GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Kinase2 Survival Kinase (e.g., Akt) Kinase1->Kinase2 Anti_Apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase2->Anti_Apoptosis Activates Pro_Apoptosis Pro-Apoptotic Proteins (e.g., Bax) Kinase2->Pro_Apoptosis Inhibits Survival Cell Proliferation & Survival Anti_Apoptosis->Survival Drug Pyridylacrylate Derivative Drug->Kinase2 Inhibits Caspase Caspase-3 Activation Pro_Apoptosis->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for a pyridylacrylate derivative.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-(3-pyridyl)acrylate is a cyanoacrylate derivative with a chemical structure that suggests potential for biological activity.[1] While this specific molecule is not extensively documented in high-throughput screening (HTS) literature, the broader class of cyanoacrylates has demonstrated a range of biological effects, including antibacterial, herbicidal, and antitumor activities.[2][3][4] This document provides a detailed framework for the high-throughput screening of this compound and similar compounds, with a focus on antibacterial drug discovery, an area where cyanoacrylates have shown promise.[5][6][7] The protocols and workflows described herein are designed to be adaptable for screening against various bacterial strains and can be modified for other biological targets.

The antibacterial mechanism of some cyanoacrylates is believed to involve the generation of reactive oxygen species (ROS), leading to bacterial cell growth inhibition.[5] This suggests that assays measuring bacterial viability or ROS production could be effective strategies for HTS campaigns.

Potential Signaling Pathway Involvement

Based on the known antibacterial mechanism of related compounds, a potential pathway for the action of this compound involves the induction of oxidative stress in bacteria.

G cluster_0 Compound Action cluster_1 Cellular Response This compound This compound Increased ROS Production Increased ROS Production This compound->Increased ROS Production Oxidative Damage to Cellular Components Oxidative Damage to Cellular Components Increased ROS Production->Oxidative Damage to Cellular Components Inhibition of Bacterial Growth Inhibition of Bacterial Growth Oxidative Damage to Cellular Components->Inhibition of Bacterial Growth

Caption: Hypothetical mechanism of antibacterial action.

High-Throughput Screening Workflow

A typical HTS workflow for identifying antibacterial compounds can be adapted for screening this compound. The following diagram illustrates a standard workflow from compound library preparation to hit confirmation.

Compound Library Preparation Compound Library Preparation Primary Screen Primary Screen Compound Library Preparation->Primary Screen Assay Ready Plates Hit Identification Hit Identification Primary Screen->Hit Identification Raw Data Analysis Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Confirmed Hits Secondary Assays Secondary Assays Dose-Response Confirmation->Secondary Assays Potency & Efficacy Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits

Caption: High-throughput screening workflow for antibacterial drug discovery.

Experimental Protocols

The following are detailed protocols for a primary screen and a secondary assay to evaluate the antibacterial activity of this compound.

Primary High-Throughput Screening Assay: Bacterial Viability using a Resazurin-based Assay

This assay measures the metabolic activity of bacteria as an indicator of viability. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent resorufin (pink).

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Resazurin sodium salt solution (0.015% w/v in PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., a known antibiotic like Ciprofloxacin)

  • Negative control (DMSO)

  • 384-well clear-bottom, black microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Protocol:

  • Bacterial Culture Preparation: Inoculate the growth medium with the bacterial strain and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to the desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of the compound stock solution and controls into the wells of a 384-well plate.

  • Bacterial Inoculation: Add 50 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 18-24 hours).

  • Reagent Addition: Add 10 µL of the Resazurin solution to each well.

  • Second Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

Secondary Assay: Reactive Oxygen Species (ROS) Detection

This assay determines if the antibacterial activity of the hit compounds is mediated by the production of ROS.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • 2',7'-Dichlorofluorescin diacetate (DCFDA) solution (10 µM in PBS)

  • Hit compounds from the primary screen

  • Positive control (e.g., H₂O₂)

  • Negative control (DMSO)

  • 384-well clear-bottom, black microplates

  • Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Protocol:

  • Bacterial Culture Preparation: Prepare the bacterial culture as described in the primary assay protocol.

  • Compound Plating: Dispense the hit compounds and controls into the wells of a 384-well plate.

  • Bacterial Inoculation and Staining: Add 50 µL of the bacterial suspension containing 10 µM DCFDA to each well.

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity at multiple time points (e.g., 0, 30, 60 minutes) to monitor the kinetics of ROS production.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection. The following tables provide templates for presenting primary screening and dose-response data.

Table 1: Hypothetical Primary Screening Results

Compound IDConcentration (µM)% InhibitionZ'-factor
This compound1085.20.78
Analog 11092.50.81
Analog 21015.30.75
Ciprofloxacin (Positive Control)198.90.85
DMSO (Negative Control)-0-

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
This compound5.81.20.992
Analog 12.11.10.995
Ciprofloxacin0.151.00.998

Disclaimer: The application of this compound in high-throughput screening as described in this document is a modeled example based on the biological activities of related compounds. The provided protocols and data are for illustrative purposes and should be adapted and validated for specific experimental conditions and research goals.

References

Application Notes and Protocols for Ethyl 2-Cyano-3-(3-pyridyl)acrylate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and characterization of Ethyl 2-Cyano-3-(3-pyridyl)acrylate for use in dye-sensitized solar cells (DSSCs). While specific performance data for this exact compound is not extensively available in the public literature, the following protocols are based on established methods for similar cyanoacrylate-based dyes and provide a strong framework for its evaluation as a photosensitizer in DSSCs.

Introduction

This compound is a molecule of interest for DSSCs due to its structural features. The cyanoacrylic acid moiety can act as an effective electron acceptor and anchoring group to the titanium dioxide (TiO₂) photoanode, while the pyridyl group can influence the electronic properties and potentially offer an alternative anchoring site. This class of organic dyes is investigated for its potential in light harvesting and electron injection in the DSSC assembly. The protocols outlined below will guide the user through the synthesis of the compound, fabrication of a DSSC, and its subsequent characterization.

Data Presentation

Dye Structure/NameVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
(E)-3-(6-bromo-9-phenyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (BPCA) 0.6810.530.654.65[1]
3-aryl-2-cyano-N'-(4-(diphenylamino)benzylidene)acrylohydrazide derivative (Compound 8) Not SpecifiedNot SpecifiedNot Specified5.60
Co-sensitization of Compound 8 and N719 Not SpecifiedNot SpecifiedNot Specified9.80

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of this compound from 3-pyridinecarboxaldehyde and ethyl 2-cyanoacetate.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl 2-cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-pyridinecarboxaldehyde in ethanol.

  • Add 1.1 equivalents of ethyl 2-cyanoacetate to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with distilled water to remove any remaining catalyst and unreacted starting materials.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the dichloromethane to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the assembly of a DSSC using the synthesized this compound as the sensitizer.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • This compound dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile)

  • Co-adsorbent solution (e.g., chenodeoxycholic acid, CDCA, 10 mM) - Optional

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.6 M 1-butyl-3-methylimidazolium iodide, and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinized counter electrode (Pt-coated FTO glass)

  • Surlyn or other suitable sealant

  • Screen printer or doctor-blade

  • Furnace

  • Hot plate

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Deposit a compact layer of TiO₂ on the conductive side of the FTO glass by a method such as spin coating or spray pyrolysis, followed by sintering.

    • Deposit a mesoporous TiO₂ layer on top of the compact layer using screen printing or the doctor-blade technique.

    • Sinter the TiO₂-coated FTO glass in a furnace at a high temperature (e.g., 450-500°C) to ensure good particle necking and adhesion.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in the this compound dye solution. If using a co-adsorbent, it can be pre-adsorbed or mixed with the dye solution.

    • Keep the photoanode in the dye solution for a sufficient time (typically 12-24 hours) at room temperature to ensure complete dye uptake.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode.

  • DSSC Assembly:

    • Place the platinized counter electrode over the dye-sensitized photoanode, slightly offset to allow for electrical contact.

    • Place a Surlyn sealant between the two electrodes and heat press to seal the cell, leaving two small holes for electrolyte filling.

    • Introduce the iodide-based electrolyte into the cell through one of the holes via vacuum backfilling.

    • Seal the holes with a small piece of Surlyn and a soldering iron.

Protocol 3: Characterization of the Dye-Sensitized Solar Cell

This protocol describes the methods to evaluate the performance of the fabricated DSSC.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

  • UV-Vis Spectrophotometer

Procedure:

  • Current-Voltage (I-V) Characterization:

    • Place the fabricated DSSC under the solar simulator.

    • Connect the photoanode and the counter electrode to the source meter.

    • Measure the current density as a function of the applied voltage to obtain the I-V curve.

    • From the I-V curve, determine the key photovoltaic parameters:

      • Open-circuit voltage (Voc): The voltage at zero current.

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Vmax * Jmax) / (Voc * Jsc).

      • Power conversion efficiency (PCE): The overall efficiency of the cell, calculated as (Voc * Jsc * FF) / Pin, where Pin is the power of the incident light (100 mW/cm²).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum of the DSSC using the IPCE system. This provides the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.

    • The IPCE spectrum helps to understand the light-harvesting efficiency of the dye across the solar spectrum.

  • Optical Characterization:

    • Measure the UV-Vis absorption spectrum of the this compound dye in solution and adsorbed on the TiO₂ film. This provides information about the light absorption range of the dye.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_dssc DSSC Fabrication and Characterization start_synthesis Start reactants Mix 3-Pyridinecarboxaldehyde, Ethyl 2-cyanoacetate, Piperidine in Ethanol start_synthesis->reactants reflux Reflux Reaction Mixture reactants->reflux workup Work-up and Extraction reflux->workup purification Purification by Recrystallization workup->purification characterization_synthesis Characterization (NMR, FT-IR) purification->characterization_synthesis end_synthesis Pure Product characterization_synthesis->end_synthesis start_dssc Start photoanode Prepare TiO₂ Photoanode start_dssc->photoanode sensitization Dye Sensitization photoanode->sensitization assembly Assemble Cell with Pt Counter Electrode and Electrolyte sensitization->assembly characterization_dssc Photovoltaic Characterization (I-V, IPCE, UV-Vis) assembly->characterization_dssc end_dssc Performance Data characterization_dssc->end_dssc

Caption: Experimental workflow for the synthesis of this compound and its application in a dye-sensitized solar cell.

dssc_mechanism cluster_photoanode Photoanode cluster_electrolyte Electrolyte TiO2 TiO₂ Conduction Band Redox_Ox I₃⁻ TiO2->Redox_Ox Recombination (loss) External_Load External Load TiO2->External_Load 3. Electron Transport Dye_GS Dye (Ground State) This compound Dye_ES Dye (Excited State) Dye_GS->Dye_ES 1. Light Absorption (hν) Dye_ES->TiO2 2. Electron Injection Dye_ES->Dye_GS Recombination (loss) Redox_Red 3I⁻ Redox_Red->Dye_GS 5. Dye Regeneration Counter_Electrode Counter Electrode Counter_Electrode->Redox_Ox 4. Electron Transfer External_Load->Counter_Electrode

Caption: Simplified energy level diagram and charge transfer processes in a DSSC sensitized with this compound.

References

Application Notes and Protocols: Evaluating the Enzyme Inhibitory Activity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for evaluating the potential enzyme inhibitory activity of the compound Ethyl 2-Cyano-3-(3-pyridyl)acrylate. While the specific enzyme targets of this compound are not yet fully elucidated, this protocol outlines a robust framework for screening its activity against a generic serine/threonine kinase, a common target class in drug discovery. The methodologies described herein are adaptable to other enzyme classes with appropriate modifications to the substrate and detection methods.

Introduction

This compound is a small molecule synthesized via Knoevenagel condensation.[1][2][3] Its structural features, including the cyano group and pyridine ring, suggest potential interactions with biological macromolecules such as enzymes.[1] Compounds with similar backbones have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1] This protocol provides a comprehensive guide for an initial in vitro characterization of its enzyme inhibition profile, a critical step in the drug discovery pipeline.

Materials and Reagents

To perform a comprehensive enzyme inhibition assay, the following materials and reagents are required:[4]

  • Test Compound: this compound

  • Enzyme: Purified recombinant human kinase (e.g., a representative serine/threonine kinase)

  • Substrate: Specific peptide substrate for the selected kinase

  • Cofactor: Adenosine triphosphate (ATP)

  • Positive Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine)

  • Buffer: Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent: Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Plate Reader: Multimode microplate reader capable of luminescence detection

  • Labware: 96-well or 384-well white, opaque microplates, pipettes, and tips

Experimental Protocols

A standard operating procedure for an enzymatic activity inhibition assay involves several key steps from experimental design to data analysis.[5][6][7]

Preparation of Solutions
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the test compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 nM).

  • Enzyme Solution: Prepare the working solution of the kinase in kinase assay buffer to the desired concentration.

  • Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

Enzyme Inhibition Assay Procedure

The following steps outline the procedure for the kinase inhibition assay:

  • Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted this compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of the microplate.

  • Enzyme Addition: Add the prepared kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the enzyme.[4]

  • Initiation of Reaction: Start the kinase reaction by adding the Substrate/ATP solution to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the remaining ATP (an indirect measure of kinase activity) by adding the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescent signal using a microplate reader.

Data Analysis
  • Data Normalization: Normalize the raw data by setting the average signal from the negative control wells (DMSO) as 100% activity and the average signal from the positive control wells (known inhibitor) as 0% activity.

  • IC₅₀ Determination: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison.

CompoundTarget KinaseIC₅₀ (µM)Hill Slope
This compoundKinase A15.21.10.985
Staurosporine (Positive Control)Kinase A0.0121.00.992

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions dispense_compound Dispense Compound to Plate prep_compound->dispense_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix start_reaction Initiate Reaction with Substrate/ATP prep_substrate->start_reaction dispense_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate start_reaction->incubate_reaction detect_signal Add Detection Reagent & Read Plate incubate_reaction->detect_signal normalize_data Normalize Data detect_signal->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for the enzyme inhibition assay.

Hypothetical Signaling Pathway

signaling_pathway receptor Growth Factor Receptor kinase_A Kinase A receptor->kinase_A Activates downstream_protein Downstream Protein kinase_A->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Induces inhibitor Ethyl 2-Cyano-3- (3-pyridyl)acrylate inhibitor->kinase_A Inhibits

References

Troubleshooting & Optimization

Optimization of reaction conditions for Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of this compound. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the Knoevenagel condensation of 3-pyridinecarboxaldehyde with ethyl cyanoacetate. This reaction can be performed with or without a catalyst in various solvents.

Q2: What catalysts are typically used for this Knoevenagel condensation?

A2: Weak bases are generally employed as catalysts. Commonly used catalysts include piperidine and triethylamine. However, the reaction can also proceed efficiently without a catalyst in a suitable solvent system.

Q3: What is a "green" or environmentally friendly approach to this synthesis?

A3: A catalyst-free approach using a mixture of water and ethanol as the solvent is considered a green method.[1] This procedure avoids the use of potentially hazardous catalysts and organic solvents for work-up, with the product often precipitating directly from the reaction mixture in high purity.[1]

Q4: What are the expected yields for this reaction?

A4: Yields are highly dependent on the reaction conditions. The catalyst-free method in an ethanol/water mixture has been reported to provide yields in the range of 90-95%.[1] Piperidine-catalyzed reactions in ethanol are often reported to give quantitative yields.

Q5: How can I purify the final product?

A5: this compound is a solid that can typically be purified by recrystallization.[1][2] Common solvents for recrystallization include ethanol or a mixture of ethanol and water.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst.- Low reaction temperature.- Insufficient reaction time.- Impure starting materials.- Use a fresh batch of catalyst.- Increase the reaction temperature or switch to a higher-boiling solvent (if applicable).- Monitor the reaction by TLC and extend the reaction time if necessary.- Ensure the purity of 3-pyridinecarboxaldehyde and ethyl cyanoacetate.
Formation of a Brown or Dark-Colored Reaction Mixture - Side reactions, possibly due to a strong base or high temperatures.- Self-condensation of the aldehyde.- Use a weaker base as a catalyst or consider the catalyst-free method.- Avoid excessively high reaction temperatures.- If using a base catalyst, add it slowly to the reaction mixture.
Product Fails to Precipitate or Crystallize - Product is too soluble in the reaction solvent.- Insufficient concentration of the product.- If using a water/ethanol mixture, try adding more water to induce precipitation.- Concentrate the reaction mixture by removing some of the solvent under reduced pressure.- Cool the reaction mixture in an ice bath to promote crystallization.
Difficulty in Removing the Catalyst - Use of a non-volatile catalyst.- Opt for the catalyst-free method to eliminate this issue.- If using a basic catalyst, it can often be removed by washing the crude product with a dilute acid solution during work-up (ensure the product is not acid-sensitive).
Side Product Formation - The pyridine nitrogen in the starting material can sometimes interfere with the reaction, especially with strong bases.- Michael addition of a second molecule of ethyl cyanoacetate to the product.- The catalyst-free method is often effective in minimizing side reactions related to the basicity of the pyridine ring.- Use stoichiometric amounts of the reactants to reduce the likelihood of Michael addition.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the yield of this compound under different experimental conditions.

Catalyst Solvent Temperature Reaction Time Yield (%) Reference
NoneH₂O:EtOH (1:1)Room Temperature10 hours90-95%[1]
PiperidineEthanolRoom Temperature8 hoursQuantitative[3]
TriethylamineAqueous EthanolRefluxNot SpecifiedGood to Excellent[4]

Note: "Quantitative" yield is reported in the literature for piperidine-catalyzed reactions of similar aldehydes; specific numerical data for the 3-pyridyl derivative was not available.[3] "Good to Excellent" yield is reported for triethylamine-catalyzed reactions of various aromatic aldehydes.[4]

Experimental Protocols

Method 1: Catalyst-Free Synthesis in Ethanol/Water[1]
  • Reactant Preparation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Addition of Reagent: Add ethyl cyanoacetate (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 10 hours.

  • Work-up and Purification: The product will precipitate as a white solid. Collect the solid by filtration, wash with a cold 1:1 ethanol/water mixture, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Method 2: Piperidine-Catalyzed Synthesis in Ethanol[3]
  • Reactant Preparation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 ml) to the mixture.

  • Reaction: Stir the solution at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the ethanol under reduced pressure. The resulting solid can be recrystallized from ethanol or ethyl acetate to yield the pure product.

Visualizations

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde 3-Pyridinecarboxaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Enolate_Source Ethyl Cyanoacetate Enolate Enolate Ion Enolate_Source->Enolate Deprotonation Base Base (e.g., Piperidine) or Catalyst-Free Base->Enolate_Source Enolate->Aldehyde Product This compound Alkoxide->Product Dehydration

Caption: Knoevenagel condensation reaction mechanism.

Experimental Workflow

Experimental_Workflow start Start reactants Mix 3-Pyridinecarboxaldehyde, Ethyl Cyanoacetate, and Solvent start->reactants catalyst Add Catalyst (Optional) reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Precipitation/Filtration monitoring->workup Complete purification Purification: Recrystallization workup->purification analysis Characterization (NMR, IR, MP) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of Polar Cyanoacrylate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of polar cyanoacrylate compounds. It is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these reactive molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar cyanoacrylate compounds.

Problem Potential Cause Recommended Solution
Premature Polymerization During Distillation The distillation temperature is too high, leading to thermally induced polymerization.- Lower the distillation temperature by using a high-vacuum system (e.g., <1 mmHg).- Use a Kugelrohr apparatus for short-path distillation to minimize the residence time at high temperatures.
Absence or insufficient amount of a suitable polymerization inhibitor.- Add a free-radical inhibitor (e.g., hydroquinone, BHA) and an anionic polymerization inhibitor (e.g., a strong acid like sulfuric acid or a gaseous inhibitor like sulfur dioxide) to the crude monomer before distillation.[1][2] - For optimal results, use an inhibitor with a boiling point within ±12°C of the target cyanoacrylate to ensure it co-distills and protects the purified monomer.[3]
Presence of basic impurities (e.g., residual catalyst from synthesis) that initiate anionic polymerization.- Neutralize any basic catalysts with an appropriate acid (e.g., phosphoric acid, sulfuric acid) before distillation.[1]
Product Polymerizes on the Chromatography Column The silica gel or alumina stationary phase has basic sites that can initiate anionic polymerization.- Use an acidified stationary phase. This can be prepared by washing the silica gel with an acidic solution (e.g., dilute HCl in methanol) and then thoroughly drying it before packing the column. - Consider using a less basic stationary phase like Florisil or a cyano-functionalized silica gel.[4]
The mobile phase is not sufficiently acidic to inhibit polymerization.- Add a small amount of a strong acid (e.g., 0.1% v/v sulfuric acid or phosphoric acid) to the mobile phase.[5]
Residual moisture in the solvents or on the stationary phase is initiating polymerization.- Use anhydrous solvents and a thoroughly dried stationary phase.
Poor Separation During Column Chromatography The polarity of the mobile phase is either too high or too low.- For normal-phase chromatography (polar stationary phase), start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).[6] - Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before running the column.[6]
The polar cyanoacrylate is not retained on a standard reversed-phase (C18) column.- For highly polar compounds, normal-phase chromatography is generally more effective.[7] - Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[7]
Presence of Impurities in the Final Product Incomplete removal of acidic or inorganic anions from the synthesis.- Distillation is effective at removing many ionic impurities.[1] - Capillary Electrophoresis (CE) can be used as a sensitive analytical technique to detect and quantify anionic impurities.[1]
Formation of byproducts during synthesis or purification.- Optimize the synthesis reaction to minimize byproduct formation. - Employ a multi-step purification process, such as distillation followed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying polar cyanoacrylate compounds?

A1: The main challenge is their high reactivity and tendency to undergo premature anionic or free-radical polymerization, especially when exposed to basic surfaces, moisture, or high temperatures.[8][9][10] This makes standard purification techniques like distillation and column chromatography difficult without careful optimization and the use of stabilizers.

Q2: What are the most common methods for purifying polar cyanoacrylates?

A2: The two most common methods are vacuum distillation and column chromatography.[1][10]

  • Vacuum Distillation: This is often the preferred method for removing non-volatile impurities and byproducts.[1] It must be performed under high vacuum to keep the temperature low and in the presence of both anionic and free-radical polymerization inhibitors.[10]

  • Column Chromatography: This technique is useful for separating the target compound from impurities with similar boiling points. It requires careful selection of the stationary and mobile phases to prevent on-column polymerization.[10]

Q3: How do I choose the right inhibitors for distillation?

A3: A combination of a free-radical inhibitor and an anionic polymerization inhibitor is crucial.

  • Free-Radical Inhibitors: Hydroquinone, butylated hydroxyanisole (BHA), and p-methoxy phenol are commonly used.[11][12]

  • Anionic Polymerization Inhibitors: Strong acids like sulfuric acid or gaseous inhibitors like sulfur dioxide are effective.[2][5]

  • A key strategy is to select an inhibitor with a boiling point close to that of the cyanoacrylate monomer to ensure it co-distills and protects the purified product.[3]

Q4: What type of column chromatography is best suited for polar cyanoacrylates?

A4: Normal-phase chromatography is generally the most suitable method.[7] This involves a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase. The polarity of the mobile phase is gradually increased to elute the compounds. For very polar cyanoacrylates, a cyano-functionalized stationary phase can also be effective as it is moderately polar.[4]

Q5: What are some common impurities found in crude polar cyanoacrylate products?

A5: Common impurities originate from the synthesis process and can include:

  • Unreacted starting materials (e.g., alkyl cyanoacetate).

  • Acidic residues from catalysts (e.g., phosphoric acid, sulfuric acid).[1]

  • Inorganic anions like chloride and sulfate.[1]

  • Oligomers of the cyanoacrylate.

Q6: Can I use reversed-phase chromatography for polar cyanoacrylates?

A6: While possible, it is often challenging. Polar compounds have weak retention on non-polar stationary phases like C18, which can lead to poor separation.[7] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a highly aqueous mobile phase on specialized aqueous-stable C18 columns are potential alternatives if normal-phase chromatography is not feasible.

Experimental Protocols

General Protocol for Purification by Vacuum Distillation
  • Preparation: To the crude polar cyanoacrylate monomer, add an appropriate free-radical inhibitor (e.g., 20-50 ppm hydroquinone) and an anionic polymerization inhibitor (e.g., a trace amount of sulfuric acid).[11]

  • Apparatus Setup: Assemble a distillation apparatus suitable for high vacuum, such as a Kugelrohr or a short-path distillation setup. Ensure all glassware is thoroughly dried to remove any moisture.

  • Distillation: Heat the flask gently using an oil bath while applying a high vacuum (<1 mmHg).

  • Collection: Collect the distilled monomer in a receiving flask that is cooled in an ice bath. It is advisable to add a small amount of inhibitor to the receiving flask beforehand to stabilize the purified product.

  • Storage: Store the purified monomer in a tightly sealed container, preferably in a refrigerator or freezer, with an appropriate stabilizer.

General Protocol for Purification by Normal-Phase Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). To prevent polymerization, the silica gel can be pre-treated by washing with a dilute acid in an organic solvent, followed by complete drying.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude polar cyanoacrylate in a minimal amount of the initial, non-polar mobile phase and carefully load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.[6]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent polymerization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product crude_product Crude Polar Cyanoacrylate add_inhibitors Add Anionic & Free- Radical Inhibitors crude_product->add_inhibitors distillation High-Vacuum Distillation add_inhibitors->distillation chromatography Normal-Phase Chromatography distillation->chromatography If further purification is needed analysis Purity Analysis (e.g., CE, GC, NMR) distillation->analysis chromatography->analysis pure_product Pure Polar Cyanoacrylate analysis->pure_product If purity is >99%

Caption: A typical experimental workflow for the purification of polar cyanoacrylates.

troubleshooting_logic cluster_dist_solutions Distillation Solutions cluster_chrom_solutions Chromatography Solutions start Purification Attempt polymerization Product Polymerized? start->polymerization distillation_check During Distillation? polymerization->distillation_check Yes success Successful Purification polymerization->success No chromatography_check On Chromatography Column? distillation_check->chromatography_check No lower_temp Lower Temperature (High Vacuum) distillation_check->lower_temp Yes acidify_silica Acidify Stationary Phase chromatography_check->acidify_silica Yes add_inhibitor_dist Add/Increase Inhibitor lower_temp->add_inhibitor_dist neutralize_base Neutralize Basic Impurities add_inhibitor_dist->neutralize_base neutralize_base->start acidify_mobile_phase Acidify Mobile Phase acidify_silica->acidify_mobile_phase use_anhydrous Use Anhydrous Solvents acidify_mobile_phase->use_anhydrous use_anhydrous->start

Caption: Troubleshooting logic for polymerization issues during purification.

References

Identifying and minimizing byproducts in pyridylacrylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during pyridylacrylate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyridylacrylates via various olefination methods.

Horner-Wadsworth-Emmons (HWE) Reaction

Q1: My HWE reaction is complete, but I'm having trouble removing the phosphate byproduct. What is the best way to purify my pyridylacrylate?

A1: The dialkylphosphate byproduct from the HWE reaction is often water-soluble, which can be exploited for purification.[1][2]

  • Troubleshooting:

    • Aqueous Workup: After quenching the reaction, perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with water or brine should remove the majority of the phosphate byproduct.[2]

    • Column Chromatography: If the byproduct persists, purification by flash column chromatography on silica gel is recommended. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.

Q2: The yield of my HWE reaction is low, and I observe unreacted pyridine aldehyde. How can I improve the conversion?

A2: Incomplete deprotonation of the phosphonate reagent or insufficient reactivity of the ylide can lead to low yields.

  • Troubleshooting:

    • Choice of Base: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often more effective than weaker bases for deprotonating the phosphonate.

    • Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction, but may also lead to more byproducts. Optimization of the temperature is crucial.[1]

    • Masamune-Roush Conditions: For base-sensitive substrates, using lithium chloride (LiCl) with a milder base like DBU in acetonitrile can improve yields.[3]

Q3: My pyridylacrylate product is a mixture of E and Z isomers. How can I increase the E-selectivity?

A3: The HWE reaction generally favors the formation of the E-alkene.[1] However, reaction conditions can influence the stereochemical outcome.

  • Troubleshooting:

    • Reaction Conditions: Higher reaction temperatures and the use of lithium salts tend to favor the formation of the E-isomer.[1]

    • Thermodynamic Control: Allowing the reaction to stir for a longer period at a sufficient temperature can promote equilibration to the more stable E-isomer.

Wittig Reaction

Q1: How do I remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A1: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.

  • Troubleshooting:

    • Crystallization: If the pyridylacrylate is a solid, recrystallization can be an effective purification method.

    • Precipitation of Byproduct: Triphenylphosphine oxide is less soluble in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes. After the reaction, evaporating the solvent and triturating the residue with such a solvent system can precipitate the triphenylphosphine oxide, which can then be removed by filtration.[4]

    • Column Chromatography: If the above methods are unsuccessful, purification by column chromatography is necessary.

Q2: My Wittig reaction with a pyridine aldehyde is giving a mixture of E and Z isomers. How can I control the stereoselectivity?

A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

  • Troubleshooting:

    • Stabilized Ylides: For the synthesis of pyridylacrylates, a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) is typically used. These ylides generally favor the formation of the E-isomer.[5][6]

    • Solvent and Additives: The choice of solvent and the presence of salts can influence the E/Z ratio. For some systems, polar aprotic solvents can enhance E-selectivity.

Knoevenagel Condensation

Q1: I am observing self-condensation of my pyridine aldehyde under the basic conditions of the Knoevenagel reaction. How can I prevent this?

A1: Self-condensation is a potential side reaction for enolizable aldehydes in the presence of a base.[7]

  • Troubleshooting:

    • Milder Base: Use a weaker base, such as piperidine or triethylamine, which is sufficient to deprotonate the active methylene compound but less likely to promote self-condensation of the pyridine aldehyde.[8]

    • Catalyst-Free Conditions: For reactions involving pyridinecarbaldehydes and active methylene compounds, a catalyst-free reaction in a water-ethanol mixture at room temperature has been shown to give high yields of the desired product with minimal byproducts.

    • Order of Addition: Adding the pyridine aldehyde slowly to the mixture of the active methylene compound and the base can help to minimize its concentration and thus reduce the rate of self-condensation.

Q2: I am using piperidine as a catalyst and I suspect it is forming a Michael adduct with my pyridylacrylate product. How can I confirm this and prevent it?

A2: Secondary amines like piperidine can undergo aza-Michael addition to the electron-deficient alkene of the acrylate product.[9][10]

  • Troubleshooting:

    • Identification: This byproduct can be identified by LC-MS, as it will have a molecular weight corresponding to the sum of the pyridylacrylate and piperidine. 1H NMR spectroscopy would also show characteristic signals for the piperidine moiety.

    • Minimization:

      • Use a catalytic amount of the base.

      • Consider using a non-nucleophilic base like DBU.

      • Employ catalyst-free conditions where applicable.

      • Monitor the reaction closely and stop it once the starting material is consumed to minimize the time the product is exposed to the amine catalyst.

Heck Reaction

Q1: My Heck reaction between a halopyridine and an acrylate is producing a significant amount of a reduced byproduct instead of the desired pyridylacrylate. What is this byproduct and how can I avoid it?

A1: The observed byproduct is likely the result of a reductive Heck reaction, where the intermediate undergoes conjugate addition instead of β-hydride elimination.

  • Troubleshooting:

    • Reaction Conditions: The formation of the reductive Heck product is influenced by the base, temperature, and solvent. Careful optimization of these parameters is necessary.

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired Heck product.

    • Additives: In some cases, the addition of silver salts or other additives can suppress the reductive pathway.

Data Presentation

Table 1: Comparison of Olefination Methods for Pyridylacrylate Synthesis

ReactionCommon ByproductsStereoselectivityPurification Challenges
Horner-Wadsworth-Emmons Dialkylphosphate salts, E/Z isomersGenerally high E-selectivity[1]Removal of water-soluble phosphate byproducts[2]
Wittig Reaction Triphenylphosphine oxide, E/Z isomersDependent on ylide stability; stabilized ylides give predominantly E-isomers[5]Separation of triphenylphosphine oxide from the product[4]
Knoevenagel Condensation Water, Michael adducts (if amine catalyst is used), self-condensation productsTypically high E-selectivityPotential for amine addition to the product[9]
Heck Reaction Reductive Heck product, regioisomersGenerally high trans-selectivitySeparation of the desired product from the reduced byproduct

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation of 3-Pyridinecarboxaldehyde with Ethyl Cyanoacetate

This protocol is adapted from a facile, environmentally benign method for the synthesis of electron-deficient alkenes.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl cyanoacetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in a 1:1 mixture of ethanol and deionized water.

  • To this solution, add ethyl cyanoacetate (1.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure ethyl 2-cyano-3-(pyridin-3-yl)acrylate.

Protocol 2: Horner-Wadsworth-Emmons Reaction of 2-Pyridinecarboxaldehyde with Triethyl Phosphonoacetate

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • 2-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add dry THF.

  • Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 2-pyridinecarboxaldehyde (1 equivalent) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 3-(pyridin-2-yl)acrylate.

Mandatory Visualization

Byproduct_Identification_Workflow start Pyridylacrylate Synthesis Reaction Mixture tlc Initial Analysis by TLC start->tlc lcms LC-MS Analysis tlc->lcms Multiple spots observed nmr ¹H and ¹³C NMR Analysis lcms->nmr purification Purification Strategy nmr->purification unreacted_sm Unreacted Starting Materials Identified purification->unreacted_sm Incomplete Conversion expected_product Expected Product Identified purification->expected_product Successful Separation unknown_byproduct Unknown Byproduct(s) Detected purification->unknown_byproduct Impure Fractions fractionation Fractionation by Column Chromatography unknown_byproduct->fractionation byproduct_characterization Characterization of Isolated Byproduct(s) (NMR, MS) fractionation->byproduct_characterization structure_elucidation Structure Elucidation byproduct_characterization->structure_elucidation protocol_optimization Optimize Reaction Protocol structure_elucidation->protocol_optimization Identify byproduct formation pathway

Caption: Workflow for the identification and characterization of byproducts in pyridylacrylate synthesis.

Minimization_Strategies byproduct Identified Byproduct isomerization E/Z Isomers byproduct->isomerization michael_adduct Michael Adduct byproduct->michael_adduct self_condensation Self-Condensation Product byproduct->self_condensation phosphine_oxide Phosphine/Phosphate Oxide byproduct->phosphine_oxide strategy Minimization Strategy isomerization->strategy michael_adduct->strategy self_condensation->strategy phosphine_oxide->strategy change_conditions Modify Reaction Conditions (Temperature, Solvent, Base) strategy->change_conditions change_reagents Change Reagents (e.g., Stabilized Ylide, Non-nucleophilic Base) strategy->change_reagents purification_method Optimize Purification (Crystallization, Chromatography) strategy->purification_method catalyst_free Use Catalyst-Free Protocol strategy->catalyst_free

Caption: Logical relationships for selecting byproduct minimization strategies.

References

Improving the stability of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning viscous or solidifying over time?

A1: This is likely due to the anionic polymerization of the ethyl 2-cyanoacrylate moiety.[1][2] This class of compounds is highly susceptible to polymerization, which can be initiated by even weak bases, including moisture from the air or residual water in the solvent.[1][2] The presence of the 3-pyridyl group in the molecule can also contribute to this instability, as the nitrogen atom in the pyridine ring is basic and can potentially auto-catalyze the polymerization process.

Q2: What are the main degradation pathways for this compound in solution?

A2: The primary degradation pathway is anionic polymerization, where the monomer units rapidly add to one another to form long polymer chains.[1][2] This process is initiated by nucleophiles or bases. Other potential degradation pathways, though less common for this class of compounds under typical laboratory conditions, could include hydrolysis of the ester group, especially under strong acidic or basic conditions, and photodegradation upon exposure to UV light.

Q3: How does the 3-pyridyl group affect the stability of the molecule?

A3: The 3-pyridyl group contains a nitrogen atom with a lone pair of electrons, making it a weak base. The basicity of pyridine (pKa of its conjugate acid is around 5.2) is sufficient to initiate the anionic polymerization of the highly electrophilic cyanoacrylate double bond.[3] While substituents on the pyridine ring can alter its basicity, it is probable that the 3-pyridyl group in your compound contributes to its inherent instability in solution.[1][4]

Q4: What solvents are recommended for dissolving this compound?

A4: To minimize the risk of polymerization, it is crucial to use anhydrous (dry) aprotic solvents. Protic solvents like water, ethanol, and methanol should be strictly avoided as they can initiate anionic polymerization.[2] Recommended solvents include:

  • Anhydrous acetonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

It is essential to use solvents with very low water content.

Q5: Are there any chemical stabilizers I can add to my solution?

A5: Yes, acidic stabilizers are commonly used to inhibit the anionic polymerization of cyanoacrylates.[1][3] Weak acids can slow down the polymerization, while strong acids can halt it completely.[3] The choice and concentration of the stabilizer need to be carefully optimized for your specific application to avoid unwanted side reactions. Potential stabilizers include:

  • Weak Acids: Acetic acid

  • Strong Acids (use with caution): Methanesulfonic acid

  • Other Inhibitors: Boric acid chelates have been reported as effective stabilizers for cyanoacrylate adhesives.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution becomes cloudy or a precipitate forms immediately upon dissolution. Rapid polymerization due to moisture or basic impurities in the solvent or on the glassware.1. Use fresh, anhydrous aprotic solvents. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. 3. Consider adding a suitable acidic stabilizer to the solvent before dissolving the compound.
The concentration of the compound decreases over time, as confirmed by analytical methods (e.g., HPLC). Slower polymerization or degradation is occurring in the solution.1. Store the stock solution at a low temperature (e.g., -20°C or -80°C) to slow down the degradation rate. 2. Prepare fresh solutions immediately before use whenever possible. 3. Optimize the concentration of an acidic stabilizer in your stock solution.
Inconsistent experimental results when using the compound. The compound is degrading at different rates between experiments, likely due to variations in handling and storage.1. Standardize the protocol for solution preparation, including the source and grade of solvent, type and concentration of stabilizer, and storage conditions. 2. Perform a stability study of your stock solution under your experimental conditions to understand its viable lifetime.
The solution changes color. This could indicate the formation of byproducts from degradation or polymerization.1. Analyze the solution using techniques like LC-MS to identify potential degradation products. 2. Re-evaluate the solvent and storage conditions to minimize degradation. Consider protecting the solution from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with an acidic stabilizer to inhibit polymerization.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Acetic acid (glacial)

  • Oven-dried glassware (e.g., volumetric flask, vials)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Place the required amount of this compound into an oven-dried, pre-weighed vial under an inert atmosphere.

  • In a separate oven-dried volumetric flask, prepare the desired volume of anhydrous acetonitrile.

  • Add a small, precise amount of glacial acetic acid to the anhydrous acetonitrile to act as a stabilizer. A starting concentration could be in the range of 0.1-1% (v/v), but this should be optimized for your specific needs.

  • Add a portion of the stabilized solvent to the vial containing the compound and gently swirl to dissolve.

  • Transfer the dissolved compound back to the volumetric flask.

  • Rinse the vial with the stabilized solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Add the stabilized solvent to the mark on the volumetric flask and mix thoroughly.

  • Store the solution in a tightly sealed, amber glass vial at low temperature (e.g., -20°C).

Protocol 2: Monitoring Solution Stability by HPLC

This protocol outlines a general method for monitoring the concentration of this compound in solution over time.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may need to be buffered, e.g., with 0.1% formic acid, to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stabilized stock solution of the compound at a known concentration as described in Protocol 1.

  • Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner, and analyze by HPLC.

  • Record the peak area of the this compound at each time point.

  • Plot the peak area (or calculated concentration) versus time to determine the stability of the compound under the tested conditions.

Visualizations

degradation_pathway Monomer This compound (in solution) Polymer Polymer (Viscous/Solid) Monomer->Polymer Anionic Polymerization Initiator Initiator (e.g., H2O, Base, Pyridine-N) Initiator->Monomer Initiates Stabilizer Acidic Stabilizer (e.g., Acetic Acid) Stabilizer->Monomer Inhibits

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Weigh Compound add_stabilizer Add Acidic Stabilizer start->add_stabilizer add_solvent Add Anhydrous Aprotic Solvent dissolve Dissolve add_solvent->dissolve add_stabilizer->add_solvent store Store at Low Temp & Protect from Light dissolve->store sample Sample at Time Points (t=0, t=1, ...) store->sample hplc Analyze by HPLC sample->hplc data Plot Concentration vs. Time hplc->data

Caption: Experimental workflow for preparing and testing solution stability.

References

How to prevent polymerization during purification of cyanoacrylates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the polymerization of cyanoacrylates during purification.

Troubleshooting Guide

Unexpected polymerization is a common issue during the purification of highly reactive cyanoacrylate monomers. This guide will help you diagnose and resolve potential causes.

Issue: Polymerization in the Distillation Flask

Potential Cause Recommended Action
Insufficient Anionic Inhibitor Ensure an adequate amount of an acidic stabilizer (e.g., phosphorus pentoxide, p-toluenesulfonic acid) is added to the crude monomer before heating.
Presence of Basic Impurities Wash the crude monomer with a mild acidic solution and ensure all equipment is thoroughly cleaned and dried to remove any basic residues.
Excessive Temperature Lower the distillation temperature by reducing the pressure (increasing vacuum). Cyanoacrylates are sensitive to heat.

Issue: Polymerization in the Condenser or Receiving Flask

Potential Cause Recommended Action
Lack of Vapor Phase Inhibitor Introduce a gaseous anionic inhibitor, such as sulfur dioxide (SO₂), into the distillation system to stabilize the monomer vapor.[1]
Insufficient Free Radical Inhibitor Add a free radical inhibitor (e.g., hydroquinone, MEHQ) to the receiving flask to stabilize the purified condensate.[2][3]
Condensation of Uninhibited Monomer Ensure a continuous and sufficient flow of the vapor phase inhibitor throughout the distillation process.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of premature polymerization of cyanoacrylates during purification?

A1: The primary triggers for premature polymerization are the presence of moisture, basic substances, and high temperatures.[4][5] Cyanoacrylates undergo rapid anionic polymerization initiated by even weak bases.[6][7] Free radical polymerization can also occur, especially at elevated temperatures.[1][2]

Q2: What types of inhibitors should I use, and when should I add them?

A2: A dual-stabilizer system is typically necessary.[1][2]

  • Anionic Polymerization Inhibitors: These are acidic compounds that neutralize basic initiators.[1] Examples include sulfur dioxide (SO₂), nitric oxide, and strong acids like phosphorus pentoxide or p-toluenesulfonic acid.[1][8] They should be present in the crude monomer before distillation and can also be introduced as a gas to inhibit vapor phase polymerization.[1][9]

  • Free Radical Polymerization Inhibitors: These are typically phenolic compounds like hydroquinone or p-methoxyphenol (MEHQ).[1][2] They are essential for preventing polymerization at the elevated temperatures used in distillation and should be added to the crude monomer and the receiving flask.[2][3]

Q3: Can I purify cyanoacrylates using column chromatography?

A3: While vacuum distillation is the standard method, column chromatography is generally not recommended due to the high risk of polymerization on the stationary phase.[10] If attempted, it would require the use of acidified solvents and a stationary phase that has been treated to remove any basic sites.[10]

Q4: What are the optimal conditions for vacuum distillation of cyanoacrylates?

A4: The optimal conditions depend on the specific cyanoacrylate ester. However, the general principle is to use the lowest possible temperature to achieve vaporization, which requires a high vacuum (low pressure).[8] It is critical to have both liquid-phase and vapor-phase inhibitors present throughout the process.[9]

Quantitative Data Summary: Inhibitor Concentrations

The effective concentration of inhibitors can vary based on the specific cyanoacrylate and the purity of the starting material. The following table provides typical concentration ranges found in the literature.

Inhibitor Type Inhibitor Example Typical Concentration Range (ppm) Purpose
Anionic (Gaseous)Sulfur Dioxide (SO₂)Varies (introduced as a gas stream)Vapor phase inhibition during distillation[1][9]
Anionic (Liquid)Phosphorus PentoxideAdded in small, catalytic amountsLiquid phase inhibition in the distillation flask[11]
Free RadicalHydroquinone (HQ)10 - 500[2][3]Liquid phase inhibition in distillation and receiving flasks[2][3]
Free Radicalp-Methoxyphenol (MEHQ)10 - 500[1]Liquid phase inhibition in distillation and receiving flasks

Experimental Protocol: General Procedure for Vacuum Distillation of Cyanoacrylates

This protocol provides a general methodology for the purification of cyanoacrylate monomers. Caution: This procedure should be performed in a well-ventilated fume hood, as cyanoacrylate vapors can be irritating.

  • Apparatus Preparation:

    • Thoroughly clean all glassware (distillation flask, condenser, receiving flask, etc.) with an acidic solution and then rinse with deionized water.

    • Dry all glassware in an oven at a high temperature (e.g., 150°C) for several hours to remove all traces of moisture.[12]

    • Assemble the distillation apparatus while it is still warm and place it under a high vacuum to cool, preventing moisture from entering.

  • Inhibitor Addition:

    • To the cooled distillation flask, add the crude cyanoacrylate monomer.

    • Add an acidic anionic polymerization inhibitor (e.g., a small amount of phosphorus pentoxide).[11]

    • Add a free radical inhibitor (e.g., hydroquinone).[11]

    • Place a small amount of a free radical inhibitor in the receiving flask.[2]

  • Distillation Process:

    • Begin to slowly heat the distillation flask in an oil bath.

    • Apply a high vacuum to the system. The pressure should be low enough to allow the monomer to distill at a moderate temperature.

    • If using a gaseous vapor phase inhibitor like SO₂, introduce a slow stream of the gas into the distillation apparatus.[1]

    • Collect the distilled monomer in the cooled receiving flask.

  • Post-Distillation:

    • Once the distillation is complete, cool the system under vacuum.

    • Break the vacuum with a dry, inert gas like nitrogen or argon.

    • Store the purified and stabilized monomer in a tightly sealed container, preferably in a cool, dark place.

Visualizations

TroubleshootingWorkflow start Start: Premature Polymerization Observed issue_location Where did polymerization occur? start->issue_location flask In Distillation Flask issue_location->flask Flask condenser_receiver In Condenser/Receiver issue_location->condenser_receiver Condenser/ Receiver cause_flask Potential Cause? flask->cause_flask cause_condenser Potential Cause? condenser_receiver->cause_condenser solution1 Add/Increase Anionic Inhibitor (e.g., P2O5) cause_flask->solution1 Insufficient Anionic Inhibitor solution2 Pre-treat to Remove Basic Impurities cause_flask->solution2 Basic Impurities solution3 Lower Distillation Temperature (Increase Vacuum) cause_flask->solution3 Excessive Temperature solution4 Introduce/Increase Vapor Phase Inhibitor (e.g., SO2) cause_condenser->solution4 Lack of Vapor Phase Inhibitor solution5 Add Free Radical Inhibitor to Receiver cause_condenser->solution5 Unstabilized Condensate

Caption: Troubleshooting decision tree for cyanoacrylate polymerization.

PurificationWorkflow prep 1. Apparatus Preparation (Acid Wash, Oven Dry) add_crude 2. Add Crude Cyanoacrylate to Distillation Flask prep->add_crude add_inhibitors 3. Add Liquid Phase Inhibitors (Anionic & Free Radical) add_crude->add_inhibitors setup_distill 4. Assemble Distillation Apparatus Under Vacuum add_inhibitors->setup_distill distill 5. Vacuum Distillation (Heat & Apply Vapor Phase Inhibitor) setup_distill->distill collect 6. Collect Purified Monomer in Inhibitor-Containing Receiver distill->collect store 7. Store Purified Product (Cool, Dark, Inert Atmosphere) collect->store

Caption: Experimental workflow for cyanoacrylate purification.

References

Strategies to improve the solubility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2-Cyano-3-(3-pyridyl)acrylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in troubleshooting solubility issues. Below is a summary of available data for this compound.

PropertyValueSource
CAS Number 17999-71-2Parchem[1]
Molecular Formula C₁₁H₁₀N₂O₂Parchem[1]
Molecular Weight 202.21 g/mol Parchem[1]
Melting Point 78-80 °CChemicalBook[2]
pKa (Predicted) 2.84 ± 0.12ChemicalBook[2]
Boiling Point (Predicted) 348.7 ± 32.0 °CChemicalBook[2]
Density (Predicted) 1.190 ± 0.06 g/cm³ChemicalBook[2]

Note: Some of the physicochemical properties listed are predicted and should be used as a guide for initial experimental design.

Q2: My this compound is not dissolving in aqueous buffer. What is the likely cause?

The poor aqueous solubility is likely due to the compound's chemical structure, which contains both hydrophobic (the acrylate backbone and ethyl group) and hydrophilic (the pyridyl nitrogen and cyano group) moieties. The predicted pKa of 2.84 suggests that the compound is weakly basic.[2] At neutral or basic pH, the pyridine ring is uncharged, which limits its solubility in water.

Q3: What is the first strategy I should try to dissolve this compound for an in vitro assay?

The most direct approach is to leverage the weakly basic nature of the pyridine group by adjusting the pH of the solvent. Lowering the pH below the pKa will protonate the pyridine nitrogen, forming a more soluble salt in situ.

Recommended Initial Steps:

  • Prepare a stock solution in an organic solvent like DMSO.

  • For your aqueous working solution, use a buffer with a pH below 2.84 (e.g., a glycine-HCl or citrate buffer at pH 2.0-2.5).

  • Add the DMSO stock solution to the acidic buffer dropwise while vortexing to prevent precipitation.

Caution: Ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and that the acidic pH does not interfere with your assay.

Q4: Can I use co-solvents to improve solubility, and which ones are recommended?

Yes, co-solvents are a highly effective technique for dissolving nonpolar compounds for parenteral or other formulations.[3] Co-solvents work by reducing the polarity of the aqueous environment.

Co-solventTypical Concentration RangeConsiderations
Ethanol 5-40%Generally well-tolerated in many biological systems.
Propylene Glycol (PG) 10-60%Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity, commonly used in formulations.
Dimethyl Sulfoxide (DMSO) <1% (for cell-based assays)Often used for preparing high-concentration stock solutions. Can have biological effects at higher concentrations.

Q5: The compound precipitates when I dilute my DMSO stock into my neutral pH cell culture media. How can I prevent this?

This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility. Several strategies can address this:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility. Common non-ionic surfactants like Tween® 80 or Cremophor® EL are often used.

  • Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble guest molecules, thereby enhancing their solubility.[3]

  • Lower the Final Concentration: If possible, reducing the final concentration of the compound in the assay may keep it below its solubility limit.

Troubleshooting Workflow and Methodologies

General Troubleshooting Workflow for Solubility Issues

This workflow provides a systematic approach to addressing solubility challenges with this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Formulation Strategies cluster_2 Phase 3: Advanced Formulation Strategies A Define Required Concentration & Solvent System B Review Physicochemical Properties (pKa ~2.84, Solid) A->B C Attempt Direct Dissolution in Aqueous Buffer B->C D pH Adjustment (Acidic Buffer, pH < 2.5) C->D Insoluble E Co-Solvent Approach (e.g., Ethanol, PEG 400) C->E Insoluble F Solubility Test in Selected System D->F E->F G Complexation (e.g., Cyclodextrins) F->G Precipitation or Insufficient Solubility H Use of Surfactants (e.g., Tween 80) F->H Precipitation or Insufficient Solubility I Solid Dispersions (Amorphous Form) F->I For Solid Dosage Form Development Success Target Concentration Achieved Proceed with Experiment F->Success Soluble J Evaluate Stability & Dissolution Profile G->J H->J I->J J->Success Meets Requirements

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Mechanism of pH-Dependent Solubility

The diagram below illustrates how pH adjustment enhances the solubility of a weakly basic compound like this compound.

G cluster_neutral At Neutral/High pH (pH > pKa) cluster_acidic At Low pH (pH < pKa) Neutral_Compound This compound (Unionized Pyridine Ring) Result_Insoluble Low Aqueous Solubility (Precipitation Risk) Neutral_Compound->Result_Insoluble Poor interaction with water Acid_Environment Addition of H⁺ Ions (Acidic Buffer) Neutral_Compound->Acid_Environment pH Adjustment Protonated_Compound Protonated Compound (Ionized Pyridinium Salt) Acid_Environment->Protonated_Compound Protonates Pyridine N Result_Soluble High Aqueous Solubility (Dissolution) Protonated_Compound->Result_Soluble Strong ion-dipole interactions with water

Caption: The effect of pH on the ionization and solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of Solution by pH Adjustment

This protocol describes the preparation of a 10 mM stock solution and a 100 µM working solution in an acidic buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Glycine-HCl buffer (0.1 M, pH 2.0)

  • Analytical balance, volumetric flasks, pipettes, vortex mixer

Procedure:

  • Prepare 10 mM DMSO Stock Solution:

    • Weigh 2.02 mg of this compound (MW = 202.21).

    • Dissolve the compound in 1.0 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Store at -20°C.

  • Prepare 100 µM Aqueous Working Solution:

    • Add 990 µL of 0.1 M Glycine-HCl buffer (pH 2.0) to a microcentrifuge tube.

    • While vortexing the buffer, add 10 µL of the 10 mM DMSO stock solution dropwise.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)

For drug development professionals considering solid dosage forms, creating a solid dispersion can significantly enhance dissolution rates by converting the crystalline drug into a more soluble amorphous form.[4]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or another suitable polymer

  • Methanol or another suitable volatile solvent

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio) in 10 mL of methanol in a round-bottom flask.

    • Ensure complete dissolution of both components.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.

  • Drying and Pulverization:

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended):

    • Confirm the amorphous nature of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

    • Perform dissolution studies comparing the pure drug to the solid dispersion to quantify the improvement in solubility and dissolution rate.

References

Technical Support Center: Overcoming E/Z Isomerization in Pyridylacrylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to E/Z isomerization during the synthesis of pyridylacrylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridylacrylates, and what is their expected stereoselectivity?

A1: The most prevalent methods for synthesizing pyridylacrylates are the Horner-Wadsworth-Emmons (HWE) and the Wittig olefination reactions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method typically shows a high preference for the formation of the (E)-isomer.[1][2][3] The use of stabilized phosphonate ylides, such as triethyl phosphonoacetate, generally results in excellent (E)-selectivity.[4]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used.

    • Stabilized Ylides: (e.g., (ethoxycarbonylmethylene)triphenylphosphorane) predominantly yield the (E)-isomer.[5]

    • Unstabilized Ylides: (e.g., alkyltriphenylphosphonium halides) generally favor the formation of the (Z)-isomer.[5]

Q2: How can I selectively synthesize the (Z)-pyridylacrylate isomer?

A2: For the selective synthesis of (Z)-pyridylacrylates, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the most effective and widely used method.[6] This reaction employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[2][7]

Q3: Does the position of the nitrogen atom in the pyridine ring affect the E/Z ratio?

A3: Yes, the position of the nitrogen atom (2-, 3-, or 4-position) in the pyridinecarboxaldehyde starting material can influence the electronic properties of the carbonyl group, which in turn can affect the E/Z selectivity of the olefination reaction. While the general selectivity trends for HWE and Wittig reactions hold, the electron-withdrawing nature of the pyridine nitrogen can impact the reaction kinetics and the stability of the intermediates, potentially leading to variations in the E/Z ratio.

Q4: How can I separate a mixture of E and Z pyridylacrylate isomers?

A4: The most common and effective method for separating E/Z isomers of pyridylacrylates is column chromatography .[8]

  • Silica Gel Chromatography: Standard silica gel chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is often sufficient to separate the isomers.

  • Reverse-Phase HPLC: For more challenging separations, reverse-phase high-performance liquid chromatography (HPLC) can be employed.

  • Silver Nitrate Impregnated Silica Gel: In some cases, silica gel impregnated with silver nitrate can enhance the separation of alkenes due to the differential complexation of the silver ions with the E and Z isomers.

Q5: How do I determine the E/Z ratio of my pyridylacrylate product?

A5: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for determining the E/Z ratio. The vinylic protons of the E and Z isomers have distinct chemical shifts and coupling constants.

  • Coupling Constants (J): The coupling constant between the two vinylic protons is the most reliable indicator. The (E)-isomer typically exhibits a larger coupling constant (J ≈ 15-16 Hz) compared to the (Z)-isomer (J ≈ 11-12 Hz).[8][9]

  • Chemical Shifts: The chemical shifts of the vinylic protons and the protons on the pyridine ring will differ between the E and Z isomers. The E/Z ratio can be determined by integrating the signals corresponding to each isomer.

Q6: Can E/Z isomerization occur after the synthesis is complete?

A6: Yes, E/Z isomerization can be induced by exposure to light (photochemical isomerization) or heat (thermal isomerization) . Pyridylacrylates, being conjugated systems, can absorb UV light, which may lead to the conversion of the thermodynamically more stable (E)-isomer to the (Z)-isomer, or vice versa, until a photostationary state is reached. It is therefore advisable to store purified isomers, especially the less stable (Z)-isomer, in the dark and at low temperatures to prevent isomerization.

Troubleshooting Guides

Issue 1: Low (E)-Selectivity in Horner-Wadsworth-Emmons Reaction
Potential Cause Troubleshooting Step
Reaction temperature is too low. Increasing the reaction temperature can favor the formation of the thermodynamically more stable (E)-isomer.[1]
Inappropriate base or solvent. Use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) is a standard condition that generally provides good (E)-selectivity.
Steric hindrance of the phosphonate reagent. Using less sterically hindered phosphonate reagents can sometimes improve (E)-selectivity.
Issue 2: Low (Z)-Selectivity in Still-Gennari Olefination
Potential Cause Troubleshooting Step
Reaction temperature is not low enough. Maintaining a reaction temperature of -78 °C is crucial for achieving high (Z)-selectivity.
Improper base or additives. The use of potassium bis(trimethylsilyl)amide (KHMDS) in combination with 18-crown-6 is critical for high (Z)-selectivity. The crown ether sequesters the potassium cation, leading to a more "naked" and reactive phosphonate anion.[7]
Presence of coordinating cations. Ensure the absence of lithium salts, as they can decrease (Z)-selectivity.
Purity of reagents and anhydrous conditions. Use freshly distilled solvents and ensure all reagents are of high purity and handled under strictly anhydrous conditions.
Issue 3: Difficulty in Separating E/Z Isomers by Column Chromatography
Potential Cause Troubleshooting Step
Inadequate solvent system. Systematically screen different solvent systems with varying polarities. A shallow gradient elution can improve separation.
Co-elution of isomers. If using standard silica gel, consider switching to a different stationary phase, such as alumina or a bonded-phase silica gel. Reverse-phase chromatography may also provide better separation.
Isomers have very similar polarities. Employing silica gel impregnated with silver nitrate can be effective for separating alkene isomers that are otherwise difficult to resolve.

Data Presentation

Table 1: Typical ¹H NMR Data for Ethyl Pyridylacrylate Isomers

CompoundIsomerVinylic Proton ⍺ to Pyridine (ppm, J Hz)Vinylic Proton ⍺ to Ester (ppm, J Hz)
Ethyl 3-(pyridin-2-yl)acrylate(E)~7.7 (d, 15.6)~6.9 (d, 15.6)
Ethyl 3-(pyridin-3-yl)acrylate(E)~7.7 (d, 16.0)~6.5 (d, 16.0)
Ethyl 3-(pyridin-4-yl)acrylate(E)~7.6 (d, 16.0)~6.6 (d, 16.0)
Ethyl 3-(pyridin-2-yl)acrylate(Z)~7.2 (d, ~12)~6.2 (d, ~12)
Ethyl 3-(pyridin-3-yl)acrylate(Z)~7.3 (d, ~12)~6.1 (d, ~12)
Ethyl 3-(pyridin-4-yl)acrylate(Z)~7.2 (d, ~12)~6.0 (d, ~12)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The coupling constant (J) is the most reliable parameter for isomer identification.

Experimental Protocols

Protocol 1: General Procedure for (E)-Pyridylacrylate Synthesis via Horner-Wadsworth-Emmons Reaction
  • Preparation of the Ylide: To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reaction with Aldehyde: Cool the resulting clear solution to 0 °C and add a solution of the corresponding pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure (E)-pyridylacrylate.

Protocol 2: General Procedure for (Z)-Pyridylacrylate Synthesis via Still-Gennari Olefination
  • Reagent Preparation: To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.5 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Ylide Formation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.4 equivalents) in THF dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde: Add a solution of the corresponding pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure (Z)-pyridylacrylate.

Visualizations

Horner_Wadsworth_Emmons reagents Pyridinecarboxaldehyde + Triethyl Phosphonoacetate ylide Phosphonate Ylide reagents->ylide Deprotonation base Base (e.g., NaH) in THF base->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack product_E (E)-Pyridylacrylate (Major Product) intermediate->product_E Elimination (Thermodynamically Favored) product_Z (Z)-Pyridylacrylate (Minor Product) intermediate->product_Z Elimination (Kinetically Favored, Minor Pathway) byproduct Diethyl Phosphate Byproduct intermediate->byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway for (E)-pyridylacrylate synthesis.

Still_Gennari reagents Pyridinecarboxaldehyde + Bis(trifluoroethyl) Phosphonoacetate ylide Fluorinated Phosphonate Ylide reagents->ylide Deprotonation base KHMDS, 18-Crown-6 in THF, -78°C base->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack product_Z (Z)-Pyridylacrylate (Major Product) intermediate->product_Z Elimination (Kinetically Favored) product_E (E)-Pyridylacrylate (Minor Product) intermediate->product_E Elimination (Thermodynamically Disfavored) byproduct Bis(trifluoroethyl) Phosphate Byproduct intermediate->byproduct

Caption: Still-Gennari modification for the synthesis of (Z)-pyridylacrylates.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Options start Start: Pyridylacrylate Synthesis check_ratio Determine E/Z Ratio by ¹H NMR start->check_ratio desired_ratio Desired E/Z Ratio Achieved? check_ratio->desired_ratio end End: Desired Product Obtained desired_ratio->end Yes troubleshoot Troubleshoot Synthesis/Purification desired_ratio->troubleshoot No optimize_reaction Optimize Reaction Conditions (Temperature, Base, Solvent) troubleshoot->optimize_reaction change_method Change Synthesis Method (e.g., HWE to Still-Gennari) troubleshoot->change_method purification Optimize Purification (Column Chromatography) troubleshoot->purification optimize_reaction->start Retry Synthesis change_method->start Retry Synthesis purification->start Repurify Mixture

Caption: A logical workflow for troubleshooting E/Z isomerization issues.

References

Technical Support Center: Catalyst Selection for Knoevenagel Condensation with Pyridyl Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal catalyst for the Knoevenagel condensation reaction with pyridyl aldehydes. It includes troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using pyridyl aldehydes in Knoevenagel condensation?

The pyridine ring in pyridyl aldehydes can play a dual role in the Knoevenagel condensation. It can act as an internal base, potentially accelerating the reaction even in the absence of an external catalyst.[1] This can lead to faster reaction times compared to condensations with benzaldehyde or its derivatives under similar conditions.[1]

Q2: Which types of catalysts are generally effective for Knoevenagel condensation with pyridyl aldehydes?

A wide range of catalysts have been shown to be effective, including:

  • Basic catalysts: Weakly basic amines like piperidine and pyridine are traditionally used.[2][3][4]

  • Heterogeneous catalysts: These are often preferred for their ease of separation and reusability. Examples include:

    • Metal-Organic Frameworks (MOFs)[5][6]

    • Functionalized mesoporous organosilicas[7]

    • Zeolites

    • Solid bases[1]

  • Catalyst-free conditions: In some cases, the inherent basicity of the pyridyl aldehyde allows the reaction to proceed without an external catalyst, particularly in polar solvents like a water-ethanol mixture.[1]

Q3: Can the position of the nitrogen atom in the pyridine ring affect the reaction?

Yes, the position of the nitrogen atom (2-, 3-, or 4-position) can influence the electronic properties and steric hindrance of the aldehyde group, which in turn can affect the reaction rate and product yield. While specific comparative studies are limited, it is a factor to consider when optimizing reaction conditions.

Q4: What are the advantages of using heterogeneous catalysts over homogeneous ones?

Heterogeneous catalysts offer several advantages, including:

  • Easy separation: They can be easily removed from the reaction mixture by filtration.

  • Reusability: Many heterogeneous catalysts can be recycled and reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly.[5][6]

  • Reduced contamination: The final product is less likely to be contaminated with the catalyst.[6]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Insufficient catalyst activity - Increase the catalyst loading. - Switch to a more active catalyst. For instance, certain metal-organic frameworks have shown high efficiency.[5][6] - Ensure the catalyst is properly activated if required (e.g., by heating under vacuum).[5]
Catalyst poisoning - The basic nitrogen of the pyridyl aldehyde itself or the product might inhibit the catalyst's active sites, especially with acidic catalysts. Consider using a catalyst that is less susceptible to poisoning by nitrogenous compounds. Pre-adsorption studies with pyridine can help determine a catalyst's susceptibility to poisoning.[8]
Unfavorable reaction conditions - Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. - Choose an appropriate solvent. Polar solvents like ethanol or water-ethanol mixtures are often effective.[1][7] In some cases, solvent-free conditions can be advantageous.[9]
Decomposition of reactants or products - Monitor the reaction progress closely using techniques like TLC or GC to avoid prolonged reaction times that could lead to side reactions or degradation.

Problem 2: Formation of side products.

Possible Cause Suggested Solution
Self-condensation of the aldehyde - This can occur in the presence of a strong base.[2] Use a weakly basic catalyst.
Michael addition - The Knoevenagel product can sometimes react further with another molecule of the active methylene compound. Using a stoichiometric amount of the active methylene compound can help minimize this.
Formation of complex cyclohexene derivatives - Under certain conditions, especially in neat reactions with piperidine, complex side products can form.[10] Using a different catalyst or solvent can help avoid these side reactions.

Problem 3: Difficulty in product isolation and purification.

Possible Cause Suggested Solution
Product is soluble in the reaction medium - If using a water-miscible solvent, try precipitating the product by adding cold water after the reaction is complete.
Contamination with starting materials - Ensure the reaction goes to completion by monitoring with TLC or GC. - Use column chromatography for purification if simple precipitation or recrystallization is insufficient.
Catalyst leaching (for heterogeneous catalysts) - Choose a more stable heterogeneous catalyst. Perform post-reaction analysis of the catalyst to check for structural integrity.

Catalyst Performance Data

The following tables summarize the performance of various catalysts for the Knoevenagel condensation with pyridyl aldehydes and related aromatic aldehydes.

Table 1: Performance of Various Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Cd(pdca)(H₂O)₂]n (MOF)EthanolRoom Temp.0.598[5][6]
[Zn(pdca)(H₂O)₂]n (MOF)EthanolRoom Temp.196[5][6]
Pyridinedicarboxamide functionalized mesoporous organosilica (PMO-Py)Ethanol402>90[7]
None (catalyst-free)H₂O:EtOHRoom Temp.0.595[1]

Table 2: Knoevenagel Condensation of Pyridinecarbaldehydes with Malononitrile (Catalyst-Free)

AldehydeSolventTemperature (°C)Time (min)Yield (%)Reference
Pyridine-4-carbaldehydeH₂O:EtOHRoom Temp.1098[1]
Pyridine-3-carbaldehydeH₂O:EtOHRoom Temp.1596[1]
Pyridine-2-carbaldehydeH₂O:EtOHRoom Temp.2095[1]

Experimental Protocols

1. General Procedure for Catalyst-Free Knoevenagel Condensation of Pyridinecarbaldehydes

This protocol is adapted from a study on facile, catalyst-free Knoevenagel condensation.[1]

  • Materials:

    • Pyridinecarbaldehyde (1 mmol)

    • Active methylene compound (e.g., malononitrile) (1 mmol)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the pyridinecarbaldehyde and the active methylene compound in a 1:1 mixture of water and ethanol.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold water, and dry.

2. General Procedure for Knoevenagel Condensation using a Heterogeneous Catalyst (PMO-Py)

This protocol is based on the use of a pyridinedicarboxamide functionalized mesoporous organosilica catalyst.[7]

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)

    • Malononitrile (10 mmol)

    • PMO-Py catalyst (20 mg)

    • Ethanol (2 mL)

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde, malononitrile, PMO-Py catalyst, and ethanol.

    • Stir the reaction mixture at 40 °C for 2 hours.

    • Monitor the reaction by taking periodic samples and analyzing them by Gas Chromatography (GC).

    • After the reaction is complete, filter the reaction mixture to separate the catalyst.

    • Wash the catalyst with ethanol and dry it for reuse.

    • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.

Visualizations

Catalyst_Selection_Workflow start Start: Knoevenagel Condensation with Pyridyl Aldehyde catalyst_choice Catalyst Selection start->catalyst_choice homogeneous Homogeneous Catalyst (e.g., Piperidine, Pyridine) catalyst_choice->homogeneous Traditional Approach heterogeneous Heterogeneous Catalyst (e.g., MOF, Functionalized Silica) catalyst_choice->heterogeneous Greener & Reusable catalyst_free Catalyst-Free catalyst_choice->catalyst_free Simplest Method optimization Reaction Optimization (Solvent, Temperature) homogeneous->optimization heterogeneous->optimization catalyst_free->optimization workup_homo Aqueous Workup/ Extraction optimization->workup_homo Homogeneous workup_hetero Filtration & Catalyst Recovery optimization->workup_hetero Heterogeneous workup_free Direct Product Isolation optimization->workup_free Catalyst-Free analysis Product Analysis (Yield, Purity) workup_homo->analysis workup_hetero->analysis workup_free->analysis troubleshooting Troubleshooting analysis->troubleshooting low_yield Low Yield? troubleshooting->low_yield Issue side_products Side Products? troubleshooting->side_products Issue low_yield->catalyst_choice Re-evaluate side_products->optimization Re-optimize

Caption: Catalyst selection workflow for Knoevenagel condensation with pyridyl aldehydes.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle aldehyde Pyridyl Aldehyde (R-CHO) nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack methylene Active Methylene (Z-CH2-Z') carbanion Carbanion Formation [Z-CH(-)-Z'] methylene->carbanion Deprotonation base Base (e.g., Piperidine or Pyridine N of another aldehyde) base->carbanion dehydration Dehydration (-H2O) base->dehydration Base-catalyzed carbanion->nucleophilic_attack intermediate Aldol-type Intermediate nucleophilic_attack->intermediate intermediate->dehydration product Knoevenagel Product (R-CH=C(Z)-Z') dehydration->product

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

References

Work-up procedure for removing catalyst from Ethyl 2-Cyano-3-(3-pyridyl)acrylate reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure to remove the catalyst from the Ethyl 2-Cyano-3-(3-pyridyl)acrylate reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the synthesis of this compound?

A1: The synthesis of this compound is a Knoevenagel condensation.[1][2] In this reaction, a catalyst, typically a weak base like piperidine, is used to deprotonate the active methylene compound (ethyl cyanoacetate), facilitating its nucleophilic attack on the carbonyl group of 3-pyridinecarboxaldehyde.[1][3] The final step of the reaction mechanism involves the elimination of the piperidine catalyst to form the desired α,β-unsaturated product.[4]

Q2: Why is it crucial to remove the catalyst after the reaction?

A2: Complete removal of the catalyst is essential for several reasons:

  • Product Purity: Residual catalyst is an impurity that can affect the final product's purity, potentially impacting its physical properties (e.g., melting point) and its performance in downstream applications.

  • Side Reactions: The basic nature of the catalyst can promote unwanted side reactions or degradation of the product upon storage.

  • Crystallization: The presence of impurities, including the catalyst, can hinder or prevent the crystallization of the final product, sometimes resulting in an oily or sticky residue.[5]

  • Spectroscopic Analysis: Residual catalyst can interfere with spectroscopic analysis, such as 1H NMR, leading to inaccurate characterization of the product.

Q3: What are the most common methods for removing a piperidine catalyst?

A3: The most common and effective method is to perform an acidic wash during the work-up. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., HCl or acetic acid), the basic piperidine catalyst is protonated to form a water-soluble salt (piperidinium chloride or acetate). This salt then partitions into the aqueous layer, which can be separated from the organic layer containing the desired product. Further purification is typically achieved through recrystallization.[5][6]

Q4: Can I use other methods besides an acid wash?

A4: While an acid wash is the most standard method, other techniques can be employed:

  • Silica Gel Chromatography: The crude product can be passed through a short column of silica gel to remove the polar catalyst.[7]

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the catalyst, distillation under reduced pressure could be an option, though this is less common for this specific product.

  • Recrystallization: This is a crucial step for purification after the initial work-up and can help remove trace amounts of the catalyst and other impurities.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Oily or sticky product that fails to crystallize Residual piperidine catalyst or solvent.Perform a thorough work-up including an acidic wash (e.g., with dilute HCl) to remove the piperidine.[5] Ensure all solvent is removed under reduced pressure. If the product is still oily, attempt purification by column chromatography.
Low yield of isolated product Incomplete reaction or loss of product during work-up.Monitor the reaction by TLC to ensure completion. During the work-up, be careful not to use excessive amounts of washing solutions to avoid product loss. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Product has a brownish or off-color appearance Formation of colored byproducts.Treat the solution of the crude product with activated carbon before filtration and recrystallization. This can help remove colored impurities.
NMR spectrum shows broad peaks or unexpected signals Presence of residual catalyst or solvent.Re-purify the product. Repeat the acidic wash and recrystallization steps. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in separating aqueous and organic layers during extraction Emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Work-up with Acidic Wash and Recrystallization

This protocol is a standard and effective method for removing the piperidine catalyst and purifying the product.

  • Reaction Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling solvent, it may be beneficial to remove it under reduced pressure.

  • Dissolution: Dissolve the reaction residue in a suitable organic solvent such as ethyl acetate or diethyl ether.[5]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous HCl solution.[5] Repeat the wash once more. This step protonates the piperidine, making it soluble in the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure this compound.[6] A yellowish-brown solid is typically obtained.[6]

Quantitative Data Summary
Purification Step Purpose Expected Purity Improvement Monitoring Method
Acidic Wash (1M HCl) Removal of basic catalyst (piperidine)Significant removal of the primary impurityTLC, 1H NMR
Recrystallization (Ethanol) Removal of remaining catalyst and other byproductsHigh purity product (>95%)1H NMR, Melting Point

Advanced techniques such as UV-vis spectroscopy could potentially be used for real-time quantification of residual piperidine in wash solutions, similar to methods used in solid-phase peptide synthesis.[8]

Experimental Workflow Visualization

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Reaction Mixture (Product + Catalyst) dissolve Dissolve in Organic Solvent reaction_mixture->dissolve acid_wash Wash with dilute HCl (aq) dissolve->acid_wash Removes Piperidine bicarb_wash Wash with NaHCO3 (aq) acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Workflow for the removal of catalyst and purification of this compound.

References

Validation & Comparative

Comparative Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and its key structural analogs. The following sections detail their synthesis, comparative efficacy, and underlying mechanisms of action, supported by experimental data and protocols.

Introduction

This compound is a versatile molecule belonging to the 2-cyanoacrylate class of compounds. This class has garnered significant interest due to its wide range of biological activities, including herbicidal, fungicidal, and potential therapeutic applications. The core structure, characterized by an electron-withdrawing cyano group and an acrylate moiety, can be readily modified, allowing for the exploration of structure-activity relationships (SAR). This guide focuses on a comparative analysis of this compound and its structural analogs where the pyridyl group is replaced by other aromatic or heterocyclic rings. The primary application discussed is their role as herbicides, targeting the Photosystem II (PSII) electron transport chain in plants.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of an appropriate aldehyde (e.g., 3-pyridinecarboxaldehyde for the parent compound) with ethyl cyanoacetate in the presence of a basic catalyst, such as piperidine or a solid base.

Experimental Workflow for Synthesis:

reagents Aldehyde (e.g., 3-Pyridinecarboxaldehyde) + Ethyl Cyanoacetate reaction Knoevenagel Condensation (Stirring at room temp. or reflux) reagents->reaction catalyst Basic Catalyst (e.g., Piperidine) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product: Ethyl 2-Cyano-3-(aryl)acrylate purification->product

Caption: General workflow for the synthesis of Ethyl 2-Cyano-3-(aryl)acrylate derivatives.

Comparative Performance Analysis: Herbicidal Activity

The primary biological activity explored for this class of compounds is their herbicidal efficacy. Many 2-cyanoacrylates act as inhibitors of the Photosystem II (PSII) electron transport chain in plants, a critical process for photosynthesis. The following tables summarize the herbicidal activity of this compound and its analogs against various weed species. The data is compiled from multiple studies and presented as percent inhibition at a given concentration.

Table 1: Herbicidal Activity of Ethyl 2-Cyano-3-(aryl)acrylate Analogs against Dicotyledonous Weeds

Compound IDAryl GroupWeed SpeciesConcentration (g/ha)Inhibition (%)Reference
1 3-PyridylBrassica campestris1500>90[1]
2 2-Chlorothiazol-5-ylAmaranthus retroflexus75Excellent[2]
3 PhenylBrassica campestris1500Varies (parent)[3]
4 4-ChlorophenylBrassica campestris375~85[1]
5 2,4-DichlorophenylBrassica campestris375~95[1]

Table 2: Herbicidal Activity of Ethyl 2-Cyano-3-(aryl)acrylate Analogs against Monocotyledonous Weeds

Compound IDAryl GroupWeed SpeciesConcentration (g/ha)Inhibition (%)Reference
1 3-PyridylEchinochloa crus-galli1500Moderate[1]
2 2-Chlorothiazol-5-ylEchinochloa crus-galli1500Good[2]
3 PhenylEchinochloa crus-galli1500Low[3]
4 4-ChlorophenylEchinochloa crus-galli1500Moderate[1]
5 2,4-DichlorophenylEchinochloa crus-galli1500Moderate-Good[1]

Structure-Activity Relationship (SAR) Insights:

  • Pyridine Ring: The presence of a substituted pyridine ring generally confers higher herbicidal activity compared to a simple phenyl ring.[3]

  • Substituents on the Aryl Ring: Electron-withdrawing groups, such as chlorine, on the aryl ring tend to increase herbicidal activity. The position of the substituent is also crucial.[4]

  • Thiazole Moiety: The incorporation of a 2-chlorothiazol-5-yl group has been shown to lead to excellent herbicidal activities, even at low application rates.[2]

Other Biological Activities

While herbicidal activity is the most studied, some analogs have shown promise in other areas.

Table 3: Antifungal and Cytotoxic Activities of Selected Analogs

Compound TypeActivityAssayResultsReference
2-Cyano-3-aryl-acrylatesAntifungalIn vitro growth inhibitionSome derivatives show activity against various fungal strains.[5]
Ethyl 2-cyanoacrylateCytotoxicityDirect contact with osteoblastsBiocompatible at tested concentrations.[6]
Methyl 2-cyanoacrylateCytotoxicityDirect contact with osteoblastsShowed significant cytotoxicity compared to the ethyl analog.[6]

Mechanism of Action: Photosystem II Inhibition

The primary mode of action for the herbicidal activity of these compounds is the inhibition of photosynthetic electron transport in Photosystem II (PSII). They bind to the D1 protein in the PSII complex, displacing plastoquinone (PQ) from its binding site. This blocks the electron flow from QA to QB, ultimately halting photosynthesis and leading to plant death.

Signaling Pathway of PSII Inhibition:

cluster_PSII Photosystem II (PSII) cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA e- QB QB Site QA->QB e- PQ Plastoquinone (PQ) QB->PQ e- Block Blocks Electron Flow Inhibitor This compound & Analogs Inhibitor->QB Binds to D1 Protein Photosynthesis Photosynthesis Halted ROS Reactive Oxygen Species (ROS) Production Photosynthesis->ROS PlantDeath Plant Death ROS->PlantDeath

Caption: Mechanism of action of 2-cyanoacrylate herbicides via inhibition of Photosystem II.

Experimental Protocols

Herbicidal Activity Assay (Post-emergence)
  • Plant Cultivation: Target weed species are cultivated in pots containing a suitable soil mixture under controlled greenhouse conditions (e.g., 25-30°C, 12h light/dark cycle).

  • Compound Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations. The solutions are sprayed uniformly onto the weeds at the 2-3 leaf stage.

  • Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed and scored as a percentage of inhibition or fresh weight reduction compared to a control group sprayed only with the solvent-surfactant solution.

Photosystem II Inhibition Assay (Hill Reaction)
  • Chloroplast Isolation: Chloroplasts are isolated from fresh leaves (e.g., spinach) by homogenization in a buffer solution and subsequent centrifugation.

  • Reaction Mixture: The reaction mixture contains isolated chloroplasts, a buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Inhibition Measurement: The test compounds are added to the reaction mixture at various concentrations. The mixture is then illuminated, and the rate of photoreduction of the electron acceptor is measured spectrophotometrically. The inhibition of this rate, known as the Hill reaction, indicates the inhibition of PSII electron transport. The concentration required for 50% inhibition (I50) is then calculated.[4]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human or animal cell lines (e.g., osteoblasts) are cultured in a suitable medium in 96-well plates.[6]

  • Compound Exposure: The cells are exposed to various concentrations of the test compounds for a specific duration (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which has a purple color.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage of the viability of the untreated control cells.

Conclusion

This compound and its structural analogs represent a promising class of biologically active compounds, particularly as herbicides. The ease of their synthesis allows for extensive structural modifications to optimize their activity. Comparative analysis reveals that the nature of the aryl group and its substituents significantly influences their herbicidal efficacy, with pyridyl and substituted thiazolyl analogs showing superior performance. Their primary mechanism of action is the inhibition of Photosystem II, a well-established target for herbicides. Further research into other potential biological activities, such as antifungal and anticancer properties, could open new avenues for the application of this versatile chemical scaffold. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the full potential of these compounds.

References

A Comparative Guide to Purity Validation of Synthesized Ethyl 2-Cyano-3-(3-pyridyl)acrylate by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research in the fields of medicinal chemistry, materials science, and drug development. Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a versatile heterocyclic building block, is no exception. Its purity can significantly impact reaction yields, biological activity, and the overall integrity of downstream applications.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of non-volatile and thermally labile organic compounds like this compound. This guide provides a detailed protocol for a robust HPLC method, compares its performance with alternative analytical techniques, and presents supporting data in a clear, comparative format.

Gold Standard: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the preferred method for analyzing this compound due to its high resolution, sensitivity, and quantitative accuracy. The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Detailed Experimental Protocol: RP-HPLC Method

This protocol outlines a validated method for determining the purity of this compound.

1. Instrumentation and Columns:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).[1]

  • Column: ZORBAX SB-C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.

2. Reagents and Mobile Phase:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Ultrapure (18.2 MΩ·cm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient is employed to ensure separation of both polar and nonpolar impurities.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.09010
20.01090
25.01090
25.19010
30.09010

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (based on the compound's chromophore).

  • Run Time: 30 minutes

4. Sample Preparation:

  • Accurately weigh approximately 1.0 mg of the synthesized this compound.

  • Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Data Analysis:

  • Purity is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Peak purity can be further assessed using a DAD to check for co-eluting impurities.[2]

Data Presentation: Interpreting HPLC Results

A successful synthesis and purification should yield a chromatogram with a major peak for the target compound and minimal peaks for impurities. The table below presents hypothetical data from an HPLC analysis.

Peak No.Retention Time (min)Peak AreaArea %Identification
14.21,5000.5Impurity A (e.g., Ethyl Cyanoacetate)
28.94,5001.5Impurity B (e.g., 3-Pyridinecarboxaldehyde)
3 15.6 294,000 98.0 This compound
Total300,000100.0

Note: Impurities are identified based on potential starting materials or byproducts from Knoevenagel condensation.[3][4]

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh ~1mg of Synthesized Compound B Dissolve in 1mL ACN/Water (50:50) A->B C Filter with 0.45µm Syringe Filter B->C D Inject 10µL into HPLC System C->D Transfer to Autosampler Vial E Separate on C18 Column (Gradient Elution) D->E F Detect at 280nm (DAD) E->F G Integrate Peak Areas in Chromatogram F->G Raw Data H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: Experimental workflow for HPLC-based purity validation.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information about the purity and identity of the synthesized compound.

MethodPrincipleAdvantagesDisadvantagesBest For
HPLC-DAD Differential partitioningHigh resolution, sensitive, quantitative, peak purity assessment.[2]Requires standards for absolute quantification, can be complex.Gold standard for purity determination and quantification.
NMR (qNMR) Nuclear magnetic resonanceProvides structural confirmation, can determine absolute purity without a specific standard for the analyte.[2]Lower sensitivity than HPLC, requires expensive instrumentation.Confirming structure and determining purity against a known standard.
GC-MS Gas chromatography-mass spectrometryExcellent for volatile impurities, provides mass for identification.[5]Not suitable for non-volatile or thermally labile compounds like the target acrylate.Detecting volatile residual solvents or starting materials.
Melting Point Temperature range of solid-liquid transitionFast, inexpensive, simple equipment.Insensitive to small amounts of impurities, not quantitative.A preliminary, qualitative check of purity.
Capillary Electrophoresis (CE) Separation in an electric fieldRapid separations, low sample consumption.[6]Can have lower reproducibility than HPLC, less common instrumentation.Analysis of charged impurities or alternative to HPLC.[6]

Application Context: A Hypothetical Signaling Pathway

Compounds like this compound are often precursors for molecules designed to interact with biological systems. For instance, they can be modified to create inhibitors of specific enzyme pathways, such as kinase signaling cascades implicated in disease.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridylacrylate Derivative Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a pyridylacrylate derivative.

Conclusion

For the crucial task of validating the purity of synthesized this compound, a well-developed Reversed-Phase HPLC method offers unparalleled accuracy, resolution, and quantitative capability. While techniques like NMR and GC-MS provide valuable structural and complementary information, HPLC remains the most robust and reliable single method for purity assessment in a research and development setting. Adherence to a detailed and validated protocol, as outlined in this guide, is essential for ensuring the quality and reliability of synthetic compounds destined for further scientific investigation.

References

Comparative Analysis of Antimicrobial Efficacy: Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the antimicrobial properties of ethyl 2-cyano-3-(3-pyridyl)acrylate in comparison to established antibiotic agents. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available experimental data on the specific antimicrobial efficacy of this compound is limited. This guide, therefore, draws upon data from closely related cyanoacrylate compounds to provide a comparative perspective against standard antibiotics. The findings presented for cyanoacrylate derivatives should be considered indicative and require further validation for this compound.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. Cyanoacrylates, a class of compounds known for their adhesive properties, have also demonstrated antimicrobial activity. This guide provides a comparative overview of the antimicrobial efficacy of a representative cyanoacrylate, this compound, versus well-established antibiotics. Due to the absence of specific data for the 3-pyridyl isomer, information from studies on ethyl-cyanoacrylate and other 2-cyano-acrylate derivatives is utilized for this analysis.

I. Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for standard antibiotics against a range of common pathogens. A corresponding table for cyanoacrylate derivatives is included, though it is important to note the data is not specific to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics against Common Bacteria

AntibioticGram StainOrganismMIC Range (µg/mL)
AmpicillinGram-positiveStaphylococcus aureus0.6 - 1
Gram-positiveStreptococcus pneumoniae0.03 - 0.06
Gram-negativeEscherichia coli4
Gram-negativeHaemophilus influenzae0.25
CiprofloxacinGram-positiveStaphylococcus aureus0.6
Gram-negativeEscherichia coli0.013 - 0.08
Gram-negativePseudomonas aeruginosa0.15
GentamicinGram-positiveStaphylococcus aureus0.12 - 1
Gram-negativeEscherichia coli0.25 - 1
Gram-negativePseudomonas aeruginosa0.5 - 2

Table 2: Reported Antimicrobial Activity of Ethyl-Cyanoacrylate and Other 2-Cyano-Acrylate Derivatives

CompoundOrganism(s)Observed Effect
Ethyl-cyanoacrylateGram-positive bacteria (Staphylococcus aureus, coagulase-negative Staphylococcus, Streptococcus pyogenes, Streptococcus pneumoniae)Inhibition of growth, with bactericidal effect over 70%[1]
Ethyl-cyanoacrylateEscherichia coli, Enterococcus faecalisInhibition of growth, with bactericidal effect of 60% and 40% respectively[1]
Ethyl-cyanoacrylatePseudomonas aeruginosaNo significant inhibition of growth[1]
2-Cyano-acrylate derivativesFusarium graminearum, Cytospora mandshurica, Fusarium oxysporumAntifungal activity

II. Experimental Protocols

The following are generalized experimental protocols for determining the antimicrobial efficacy of a compound. These methods are standard in microbiology and are likely to have been the basis for the data presented above.

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound or a standard antibiotic) in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate containing the diluted antimicrobial agent.

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) of the microorganism is observed.

B. Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test agent.

Protocol:

  • Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) of a standardized depth.

  • Inoculation: Evenly spread a standardized suspension of the test microorganism over the entire surface of the agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the test compound.

III. Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using Graphviz, illustrate a typical experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for the antimicrobial action of cyanoacrylates.

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Analysis A Prepare Antimicrobial Stock Solution D Serial Dilution (MIC) or Disk Application (Disk Diffusion) A->D B Prepare Bacterial Inoculum E Inoculation of Media B->E C Prepare Agar Plates / Broth Tubes C->D D->E F Incubate at 37°C for 24h E->F G Determine MIC or Measure Zone of Inhibition F->G H Compare with Standard Antibiotics G->H

Caption: A generalized workflow for antimicrobial susceptibility testing.

Signaling_Pathway cluster_compound Compound Interaction cluster_cell Bacterial Cell cluster_outcome Cellular Outcome A This compound B Bacterial Cell Wall/Membrane A->B interacts with E Inhibition of Essential Enzymes A->E penetrates and inhibits C Disruption of Membrane Potential B->C D Inhibition of Cellular Respiration B->D F Inhibition of Growth (Bacteriostatic) C->F G Cell Death (Bactericidal) C->G D->F D->G E->F E->G

Caption: A hypothetical mechanism of antimicrobial action for cyanoacrylates.

References

Spectroscopic Comparison of (E) and (Z) Isomers of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E) and predicted data for the (Z) isomers of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Table 1: ¹H NMR Spectroscopic Data (Predicted for a 400 MHz spectrometer in CDCl₃)

Proton Assignment(E)-Isomer Chemical Shift (δ, ppm)Predicted (Z)-Isomer Chemical Shift (δ, ppm)Key Differentiating Features
Ethyl-CH₃ (t)~1.40~1.35Minimal change expected.
Ethyl-CH₂ (q)~4.38~4.30Minor upfield shift may occur.
Vinylic-H~8.25 (s)~7.80 (s)Significant upfield shift due to anisotropic shielding by the pyridyl ring.
Pyridyl-H2~9.10~8.80Shielding effect from the cyano and ester groups in closer proximity.
Pyridyl-H4~8.70~8.60Minor changes expected.
Pyridyl-H5~7.50~7.45Minor changes expected.
Pyridyl-H6~8.30~8.20Minor changes expected.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for a 100 MHz spectrometer in CDCl₃)

Carbon Assignment(E)-Isomer Chemical Shift (δ, ppm)Predicted (Z)-Isomer Chemical Shift (δ, ppm)Key Differentiating Features
Ethyl-CH₃~14.2~14.0Minimal change.
Ethyl-CH₂~62.5~62.0Minor upfield shift.
C=O~163.0~162.5Minor upfield shift.
C-CN~100.0~102.0Downfield shift due to altered electronic environment.
C-vinylic~152.0~150.0Upfield shift.
C-pyridyl (ipso)~130.0~131.0Minor changes.
Pyridyl Carbons~124-155~123-154Subtle shifts across the aromatic ring.
CN~116.0~116.5Minor change.

Table 3: IR and UV-Vis Spectroscopic Data

Spectroscopic Technique(E)-IsomerPredicted (Z)-IsomerKey Differentiating Features
IR Spectroscopy (cm⁻¹)
C≡N stretch~2220~2225The C≡N stretch in the (Z)-isomer may be slightly shifted to higher wavenumbers due to reduced conjugation.
C=O stretch~1725~1730The C=O stretch in the (Z)-isomer might appear at a slightly higher wavenumber due to decreased conjugation.
C=C stretch~1600~1605Minor shift expected.
UV-Vis Spectroscopy
λ_max (nm)~310-320~300-310The (Z)-isomer is expected to have a lower λ_max and a lower molar absorptivity due to steric hindrance disrupting the planarity of the conjugated system.

Experimental Protocols

Synthesis of (E)-Ethyl 2-Cyano-3-(3-pyridyl)acrylate

The synthesis of the (E)-isomer is typically achieved via a Knoevenagel condensation.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl 2-cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in ethanol, add ethyl 2-cyanoacetate (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the (E)-isomer as the major product. Recrystallization from ethanol can be performed for further purification.

Proposed Synthesis of (Z)-Ethyl 2-Cyano-3-(3-pyridyl)acrylate

The synthesis of the less stable (Z)-isomer is more challenging and may require specific stereoselective methods or isomerization techniques.

Method 1: Photochemical Isomerization

  • Dissolve the purified (E)-isomer in a suitable solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength corresponding to the λ_max of the (E)-isomer.

  • Monitor the reaction by ¹H NMR or HPLC to determine the ratio of (E) to (Z) isomers.

  • Once a photostationary state is reached, the solvent is removed under reduced pressure.

  • The resulting mixture of isomers can be separated by careful column chromatography on silica gel, taking advantage of the likely difference in polarity between the two isomers.

Method 2: Stereoselective Wittig-type Reaction A modified Wittig reaction, such as the Schlosser modification, could potentially be employed to favor the formation of the (Z)-alkene. This would involve the reaction of 3-pyridinecarboxaldehyde with a phosphonium ylide derived from ethyl 2-cyanoacetate. The specific conditions would need to be optimized to maximize the yield of the (Z)-isomer.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic comparison of the (E) and (Z) isomers is depicted below.

G start Start reagents 3-Pyridinecarboxaldehyde + Ethyl 2-cyanoacetate start->reagents knoevenagel Knoevenagel Condensation (Piperidine, Ethanol) reagents->knoevenagel e_isomer (E)-Isomer knoevenagel->e_isomer isomerization Photochemical Isomerization (UV light) e_isomer->isomerization spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) e_isomer->spectroscopy isomer_mixture (E) and (Z) Isomer Mixture isomerization->isomer_mixture separation Chromatographic Separation isomer_mixture->separation separation->e_isomer z_isomer (Z)-Isomer separation->z_isomer z_isomer->spectroscopy comparison Comparative Analysis spectroscopy->comparison end End comparison->end

Caption: General workflow for the synthesis and comparison of (E) and (Z) isomers.

Discussion of Spectroscopic Differences

The predicted differences in the spectroscopic data between the (E) and (Z) isomers arise from their distinct three-dimensional arrangements.

  • ¹H NMR: The most significant difference is expected in the chemical shift of the vinylic proton. In the (Z)-isomer, the vinylic proton is spatially closer to the pyridyl ring. The anisotropic effect of the aromatic ring current will cause a significant shielding of this proton, resulting in a pronounced upfield shift compared to the (E)-isomer. Similarly, the protons on the pyridyl ring, particularly the one at position 2, will experience a different electronic environment in the (Z)-isomer due to their proximity to the electron-withdrawing cyano and ester groups, leading to observable shifts in their resonance frequencies.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the alkene moiety and the pyridyl ring are also expected to differ between the two isomers. The steric compression in the (Z)-isomer can influence the electronic distribution and, consequently, the carbon chemical shifts.

  • IR Spectroscopy: The degree of conjugation in the α,β-unsaturated system can be subtly different between the two isomers due to steric hindrance in the (Z)-isomer, which may disrupt planarity. This can lead to slight shifts in the stretching frequencies of the C=O and C≡N bonds, typically to higher wavenumbers in the less conjugated (Z)-isomer.

  • UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption are sensitive to the extent of conjugation. The (E)-isomer is expected to be more planar, allowing for more effective π-orbital overlap. The (Z)-isomer, with potential steric hindrance between the pyridyl ring and the ethyl ester group, may be forced into a less planar conformation. This disruption of conjugation would lead to a hypsochromic shift (shift to a shorter wavelength, λ_max) and a decrease in the molar absorptivity (hypochromic effect) for the (Z)-isomer compared to the (E)-isomer.

A Comparative Analysis of the Biological Activity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of compounds structurally related to Ethyl 2-Cyano-3-(3-pyridyl)acrylate. While specific quantitative bioassay data for this compound was not found in the reviewed literature, this document summarizes the herbicidal, antifungal, and antiviral properties of its close analogs. The information presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic and agrochemical agents.

Comparative Biological Activity Data

The following tables summarize the quantitative biological assay data for various 2-cyanoacrylate derivatives. These compounds share a common chemical scaffold with this compound and their activities provide insights into the potential biological profile of the target compound.

Herbicidal Activity

The herbicidal activity of 2-cyanoacrylate derivatives has been evaluated against a range of plant species. The data below, extracted from a study on 2-cyano-3-substituted-pyridinemethylaminoacrylates, showcases the percentage of fresh weight inhibition at a given concentration. These compounds are known to act as inhibitors of photosystem II (PSII) electron transport[1].

Table 1: Herbicidal Activity of 2-Cyanoacrylate Analogs [1]

Compound IDSubstituent on Pyridine RingTest SpeciesConcentration (g/ha)Inhibition Rate (%)
Analog 1 2-ClBrassica campestris7595
Amaranthus retroflexus7590
Analog 2 2-OCH₃Brassica campestris7585
Amaranthus retroflexus7580
Analog 3 2-OC₂H₅Brassica campestris7592
Amaranthus retroflexus7588
Antifungal Activity

Several 2-cyanoacrylate derivatives have demonstrated notable antifungal properties. The following table presents the mycelial growth inhibition of various fungal pathogens by selected analogs.

Table 2: Antifungal Activity of 2-Cyanoacrylate Analogs

Compound IDFungal SpeciesConcentration (µg/mL)Inhibition Rate (%)Reference
Analog 4 Fusarium graminearum5064.5[2]
Cytospora mandshurica5060.4[2]
Fusarium oxysporum5065.0[2]
Analog 5 Fusarium graminearum5049.7[2]
Cytospora mandshurica5051.3[2]
Fusarium oxysporum5041.1[2]
Antiviral Activity against Tobacco Mosaic Virus (TMV)

The antiviral potential of 2-cyanoacrylate derivatives has been investigated, particularly against the Tobacco Mosaic Virus (TMV). The data below illustrates the protective, inactivation, and curative effects of certain analogs.

Table 3: Antiviral Activity of 2-Cyanoacrylate Analogs against TMV [2]

Compound IDProtective Effect (%)Inactivation Effect (%)Curative Effect (%)
Analog 6 56.589.460.0
Analog 7 61.284.264.2

Experimental Protocols

Herbicidal Activity Assay (Post-emergence)[1]
  • Plant Cultivation: Seeds of test plant species (e.g., Brassica campestris, Amaranthus retroflexus) are sown in pots containing a suitable growth medium and cultivated in a greenhouse under controlled conditions.

  • Treatment: At the 2-3 leaf stage, the plants are sprayed with a solution of the test compound at a specified concentration (e.g., 75 g/ha). The solution is prepared by dissolving the compound in an appropriate solvent and emulsifier.

  • Evaluation: After a set period (e.g., 14 days), the herbicidal effect is evaluated by measuring the fresh weight of the aerial parts of the treated plants and comparing it to that of untreated control plants. The inhibition rate is calculated as follows: Inhibition Rate (%) = [(Fresh weight of control - Fresh weight of treated) / Fresh weight of control] x 100

Antifungal Activity Assay (Poison Plate Technique)[2]
  • Media Preparation: A stock solution of the test compound is prepared in a suitable solvent. This stock solution is then added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes.

  • Inoculation: A mycelial disc (e.g., 5 mm in diameter) is taken from the edge of a fresh culture of the test fungus and placed at the center of the agar plate containing the test compound.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) for a period sufficient for the fungal growth in the control plates (without the test compound) to reach the edge of the plate.

  • Evaluation: The diameter of the fungal colony in the treated plates is measured and compared to the diameter of the colony in the control plates. The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition Rate (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

Antiviral Activity Assay against TMV (Half-Leaf Method)[2]
  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of Tobacco Mosaic Virus (TMV).

  • Protective Effect Assay: The test compound solution is applied to one half of a leaf, while the other half is treated with a control solution (solvent only). After a set period (e.g., 24 hours), both halves are inoculated with TMV.

  • Inactivation Effect Assay: The test compound is mixed with the TMV suspension and incubated for a specific time. One half of a leaf is then inoculated with this mixture, while the other half is inoculated with a mixture of the virus and the control solution.

  • Curative Effect Assay: Both halves of a leaf are inoculated with TMV. After a set period (e.g., 24 hours), one half of the leaf is treated with the test compound solution, and the other half is treated with the control solution.

  • Evaluation: After several days of incubation, the number of local lesions on each half of the leaf is counted. The percentage of inhibition (protective, inactivation, or curative) is calculated by comparing the number of lesions on the treated half to the number of lesions on the control half.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway for the herbicidal action of 2-cyanoacrylates and the general workflow for evaluating their biological activity.

G Conceptual Signaling Pathway for Herbicidal Activity of 2-Cyanoacrylates Cyanoacrylate 2-Cyanoacrylate Derivative PSII Photosystem II (PSII) D1 Protein Cyanoacrylate->PSII Binds to ElectronTransport Photosynthetic Electron Transport PSII->ElectronTransport Inhibits ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Disrupts Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Reduces PlantGrowth Plant Growth Inhibition Photosynthesis->PlantGrowth Leads to

Herbicidal action of 2-cyanoacrylates.

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Knoevenagel Condensation Purification Purification & Characterization Synthesis->Purification Herbicidal Herbicidal Assay Purification->Herbicidal Antifungal Antifungal Assay Purification->Antifungal Antiviral Antiviral Assay Purification->Antiviral DataCollection Data Collection (e.g., Inhibition %) Herbicidal->DataCollection Antifungal->DataCollection Antiviral->DataCollection SAR Structure-Activity Relationship (SAR) DataCollection->SAR

Workflow for biological activity screening.

References

Head-to-head comparison of different synthetic routes to Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimal Synthesis

The synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a versatile building block in medicinal chemistry and materials science, is primarily achieved through the Knoevenagel condensation. This guide provides a head-to-head comparison of two common catalytic systems for this reaction: piperidine and ammonium acetate. By examining the experimental data, researchers can select the most suitable method based on desired yield, reaction time, and procedural simplicity.

At a Glance: Performance Comparison

ParameterPiperidine CatalysisAmmonium Acetate Catalysis
Yield ~80% (for analogous thiophene derivative)~90% (for analogous thiophene derivative)
Reaction Time 3 hours6 hours
Temperature Room TemperatureReflux (Ethanol, ~78°C)
Catalyst Piperidine (organic base)Ammonium Acetate (salt)
Solvent EthanolAbsolute Ethanol

Note: The quantitative data presented is based on closely related analogous compounds due to the limited availability of direct comparative studies for this compound.

Synthetic Pathway Overview

The core of both synthetic routes is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the carbanion generated from ethyl cyanoacetate attacks the carbonyl carbon of 3-pyridinecarboxaldehyde. The subsequent elimination of a water molecule yields the desired product, this compound. The choice of catalyst influences the reaction rate and conditions.

Synthesis_Pathway Reactant1 3-Pyridinecarboxaldehyde Intermediate Aldol-type Adduct Reactant1->Intermediate Reactant2 Ethyl Cyanoacetate Reactant2->Intermediate Product This compound Intermediate->Product - H2O Catalyst Catalyst (Piperidine or Ammonium Acetate) Catalyst->Intermediate

Caption: General Knoevenagel condensation pathway for the synthesis of this compound.

Route 1: Piperidine-Catalyzed Synthesis

This method employs piperidine, a secondary amine, as a basic catalyst. The reaction typically proceeds at room temperature, offering a milder synthetic approach.

Experimental Protocol:

A solution of 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol is prepared. A catalytic amount of piperidine (e.g., 0.1 equivalents) is added to the mixture. The reaction is stirred at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[1][2]

Piperidine_Workflow Start Mix Reactants in Ethanol Add_Catalyst Add Piperidine Start->Add_Catalyst React Stir at Room Temperature (3h) Add_Catalyst->React Isolate Filter and Recrystallize React->Isolate End Pure Product Isolate->End

Caption: Workflow for the piperidine-catalyzed synthesis.

Route 2: Ammonium Acetate-Catalyzed Synthesis

This route utilizes ammonium acetate as the catalyst. The reaction is generally carried out under reflux conditions, which accelerates the rate of reaction but requires heating.

Experimental Protocol:

In a round-bottom flask equipped with a condenser, 3-pyridinecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and ammonium acetate (8 equivalents) are mixed in absolute ethanol.[3] The mixture is heated to reflux and maintained at this temperature for approximately 6 hours. The reaction's completion can be monitored using thin-layer chromatography. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.[3]

Ammonium_Acetate_Workflow Start Mix Reactants and Catalyst in Ethanol Reflux Heat to Reflux (6h) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Filter, Wash, and Dry Cool->Isolate End Pure Product Isolate->End

Caption: Workflow for the ammonium acetate-catalyzed synthesis.

Head-to-Head Analysis

Yield and Purity: Based on analogous reactions, the ammonium acetate-catalyzed method appears to offer a higher yield (~90%) compared to the piperidine-catalyzed route (~80%).[1][3] The purity of the product from both methods is generally high after recrystallization.

Reaction Conditions: The piperidine-catalyzed reaction is advantageous for its mild, room temperature conditions, which can be beneficial for sensitive substrates and reduces energy consumption. In contrast, the ammonium acetate method requires heating to reflux, which may not be suitable for all laboratory setups or thermally sensitive compounds.

Reaction Time: The piperidine-catalyzed synthesis is significantly faster (3 hours) than the ammonium acetate-catalyzed reaction (6 hours).[1][3] This can be a crucial factor in high-throughput synthesis or when time is a limiting factor.

Catalyst and Work-up: Piperidine is a liquid organic base, while ammonium acetate is a solid salt. The work-up for both procedures is relatively straightforward, involving filtration and recrystallization. The choice between the two may depend on the availability and handling preferences of the researcher.

Conclusion

Both piperidine and ammonium acetate are effective catalysts for the synthesis of this compound via the Knoevenagel condensation. The selection of the optimal route depends on the specific priorities of the synthesis.

  • For higher yields and when heating is not a concern, the ammonium acetate-catalyzed method is preferable.

  • For milder reaction conditions and a shorter reaction time , the piperidine-catalyzed route presents a more attractive option.

It is important to note that the provided quantitative data is based on the synthesis of structurally similar compounds. Therefore, optimization of the reaction conditions for the specific synthesis of this compound may be necessary to achieve the reported yields. Further investigation into greener synthetic alternatives, such as solvent-free or microwave-assisted reactions, could also be a valuable area of exploration for the synthesis of this important compound.

References

Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two common protocols for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a valuable building block in medicinal chemistry. The comparison is based on experimental data for analogous reactions, highlighting key performance indicators to aid in the selection of the most suitable method.

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base. In this case, 3-pyridinecarboxaldehyde reacts with ethyl cyanoacetate. While specific data for the 3-pyridyl derivative is not extensively published, we can evaluate the reproducibility of two common methodologies by examining analogous syntheses: a conventional piperidine-catalyzed method and a modern microwave-assisted approach.

Comparison of Synthesis Protocols

The following table summarizes the key quantitative data from representative Knoevenagel condensation reactions for the synthesis of similar cyanoacrylate derivatives. This data provides a basis for evaluating the potential performance of each protocol for the synthesis of this compound.

ParameterProtocol 1: Conventional (Piperidine-catalyzed)Protocol 2: Microwave-Assisted (Ammonium Acetate-catalyzed)
Reactants 3,4-dihydroxy-5-nitrobenzaldehyde, Ethyl CyanoacetateAromatic Aldehydes, Ethyl Cyanoacetate
Catalyst Ammonium AcetateAmmonium Acetate
Solvent EthanolSolvent-free
Temperature Reflux (approx. 78°C)Not specified (Microwave irradiation)
Reaction Time 6 hours20 - 60 seconds
Yield 81.9%[1]85 - 99%[2]
Purity Not specifiedNot specified
Melting Point 484–485 K (for the nitro-derivative)[1]Not specified

Detailed Experimental Protocols

Protocol 1: Conventional Knoevenagel Condensation (Piperidine-Catalyzed)

This protocol is adapted from the synthesis of analogous cyanoacrylates and represents a standard, reliable method.[3][4]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl Cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 ml per mole of aldehyde) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.

Protocol 2: Microwave-Assisted Knoevenagel Condensation (Ammonium Acetate-Catalyzed)

This protocol offers a significantly faster and potentially more environmentally friendly alternative to the conventional method.[2]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Ethyl Cyanoacetate

  • Ammonium Acetate (catalyst)

Procedure:

  • In a microwave-safe vessel, mix 3-pyridinecarboxaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of ammonium acetate.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture for 20-60 seconds.

  • Monitor the reaction for completion.

  • After cooling, the product can be isolated and purified, typically by recrystallization.

Experimental Workflow and Reaction Pathway

The general workflow for the synthesis of this compound via Knoevenagel condensation is depicted below. The reaction proceeds through a base-catalyzed condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate, followed by dehydration to yield the final product.

Knoevenagel_Condensation Reactants 3-Pyridinecarboxaldehyde + Ethyl Cyanoacetate Mixing Mixing in Solvent (e.g., Ethanol) or Solvent-free Reactants->Mixing Catalyst Addition of Base Catalyst (Piperidine or Ammonium Acetate) Mixing->Catalyst Reaction Reaction (Conventional Heating or Microwave) Catalyst->Reaction Isolation Isolation and Purification (Filtration, Recrystallization) Reaction->Isolation Product This compound Isolation->Product

Caption: General workflow for the synthesis of this compound.

The underlying chemical transformation is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Aldehyde 3-Pyridinecarboxaldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Ester Ethyl Cyanoacetate Ester->Intermediate FinalProduct This compound Catalyst Base Catalyst Catalyst->Ester Intermediate->FinalProduct Water H2O Intermediate->Water - H2O

Caption: Knoevenagel condensation pathway for this compound synthesis.

Conclusion

Both the conventional and microwave-assisted protocols present viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher.

The conventional piperidine-catalyzed method is a well-understood and reliable approach, likely to provide good yields with standard laboratory equipment. However, it requires longer reaction times.

The microwave-assisted synthesis offers a dramatic reduction in reaction time and can be performed solvent-free, aligning with the principles of green chemistry. This method has the potential for higher throughput and efficiency.

To ensure reproducibility, it is crucial to carefully control reaction parameters such as temperature, reaction time, and the purity of reagents. Further optimization of either protocol for the specific synthesis of this compound may be necessary to achieve the desired yield and purity for drug development applications. It is recommended to perform small-scale trial reactions to determine the optimal conditions for the desired outcome.

References

A Comparative Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Established STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The STAT3 protein is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several small molecule inhibitors have been developed to target STAT3, offering a basis for comparing the potential efficacy of novel compounds like Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Performance Benchmarks of Known STAT3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of well-characterized STAT3 inhibitors. This data provides a reference against which the performance of this compound can be measured.

InhibitorTarget(s)IC50 ValueAssay Type
Stattic STAT3 SH2 domain5.1 µMCell-free fluorescence polarization assay[2][3]
Cryptotanshinone STAT3 Phosphorylation4.6 µMCell-free assay[4]
AG-490 JAK2, STAT3Inhibition of STAT3 phosphorylation at ~50 µMCell-based assay (Western Blot)[5][6]

Note: The inhibitory activity of AG-490 is primarily through the inhibition of the upstream kinase JAK2, which in turn prevents STAT3 phosphorylation.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of inhibition and the process for evaluating new compounds, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes Inhibitor This compound & Known Inhibitors Inhibitor->JAK AG-490 Inhibitor->STAT3_active Cryptotanshinone Inhibitor->STAT3_dimer Stattic

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Compound Preparation assay_selection Select Assay: - Fluorescence Polarization - Luciferase Reporter - Western Blot start->assay_selection cell_culture Cell Culture & Treatment with Inhibitors assay_selection->cell_culture data_acquisition Data Acquisition cell_culture->data_acquisition ic50_calc IC50 Determination data_acquisition->ic50_calc comparison Compare Performance ic50_calc->comparison end End: Report Findings comparison->end

Caption: General workflow for inhibitor performance benchmarking.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory effects of this compound on the STAT3 signaling pathway.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines with constitutively active STAT3 are suitable, such as DU145 (prostate cancer) or MDA-MB-231 (breast cancer).

  • Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM for MDA-MB-231, RPMI-1640 for DU145) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Prepare stock solutions of this compound and known inhibitors (Stattic, Cryptotanshinone, AG-490) in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. A DMSO-only control should be included in all experiments.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction). After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the inhibitors or DMSO control. The incubation time will vary depending on the assay (e.g., 24-72 hours for cell viability, shorter times for phosphorylation studies).

STAT3 Inhibition Assays

This assay directly measures the phosphorylation of STAT3, a key step in its activation.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative band intensities can be quantified using densitometry software. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.[5][7]

This assay measures the transcriptional activity of STAT3.

  • Transfection: Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with the inhibitors for a specified period (e.g., 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A reduction in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.[4]

This is a cell-free assay that directly measures the binding of an inhibitor to the STAT3 SH2 domain.

  • Reagents: Recombinant human STAT3 protein and a fluorescently labeled phosphotyrosine peptide that binds to the STAT3 SH2 domain are required.

  • Assay Procedure: In a microplate, mix the recombinant STAT3 protein with the fluorescent peptide in the presence of varying concentrations of the test compound.

  • Measurement: After incubation, measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The binding of the fluorescent peptide to STAT3 results in a high polarization value. A competing inhibitor will displace the peptide, leading to a decrease in polarization. The IC50 value can be calculated from the dose-response curve.[8]

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitors on cell proliferation and viability.

  • Procedure: After treating the cells with the inhibitors for 24-72 hours in a 96-well plate, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Measurement: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[9][10]

By following these protocols, researchers can obtain the necessary data to quantitatively benchmark the performance of this compound against established STAT3 inhibitors, thereby elucidating its potential as a novel therapeutic agent.

References

An Inter-laboratory Comparative Guide to the Biological Activity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct inter-laboratory validation studies for the biological activity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate have been identified in publicly available literature. This guide provides a comparative analysis of the biological activities of structurally related cyanoacrylate compounds to infer the potential bioactivity of this compound. The data presented is a summary of findings from various independent research publications and is intended for informational and comparative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the broader class of cyanoacrylates, which are characterized by a cyano group and an acrylate moiety. This chemical scaffold is a versatile building block in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on the herbicidal, anticancer, and antimicrobial properties of pyridyl-containing cyanoacrylates and other heterocyclic analogs, providing a comprehensive overview of their reported activities, mechanisms of action, and the experimental protocols used for their evaluation.

Herbicidal Activity

A significant body of research has focused on the herbicidal effects of pyridyl-containing cyanoacrylates. Many of these compounds act as inhibitors of Photosystem II (PSII) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial enzymes in plant photosynthesis and pigment biosynthesis, respectively.[1]

Comparative Herbicidal Activity Data

The following table summarizes the herbicidal activity of various cyanoacrylate derivatives against different plant species. The data highlights the influence of different substituents on the pyridyl ring and the acrylate group on the herbicidal potency.

Compound ID/NameTarget SpeciesActivity MetricValueReference
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-alkoxypyridin-3-yl)methaneaminoacrylateBrassica campestris% Inhibition>90% @ 1.5 kg/ha [2]
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylateVarious WeedsActivityExcellent @ 75 g/ha[2][3]
2-cyano-3-substituted-pyridinemethylaminoacrylatesVarious WeedsActivityExcellent @ 75 g/ha[4]
2-cyanoacrylates with 4-(6-chloropyridin-3-yl)methoxy-benzylamine moietiesBrassica napus (rape)% Inhibition100% @ 187.5 g/ha[5]
Experimental Protocol: Photosystem II (PSII) Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibition of PSII by test compounds.

1. Thylakoid Membrane Isolation:

  • Fresh leaves (e.g., spinach) are homogenized in a chilled isolation buffer (e.g., 50 mM MES-NaOH pH 6.5, 0.4 M sucrose, 10 mM NaCl, 5 mM MgCl2).

  • The homogenate is filtered through layers of cheesecloth and centrifuged to pellet the chloroplasts.

  • The chloroplast pellet is osmotically shocked in a hypotonic buffer (e.g., 10 mM HEPES-NaOH pH 7.5, 5 mM MgCl2) to release thylakoids.

  • Thylakoid membranes are collected by centrifugation and resuspended in a suitable assay buffer. The chlorophyll concentration is determined spectrophotometrically.[6][7]

2. Oxygen Evolution Measurement:

  • The rate of oxygen evolution, an indicator of PSII activity, is measured using a Clark-type oxygen electrode.

  • Thylakoid membranes (standardized by chlorophyll concentration) are added to the reaction vessel containing the assay buffer and an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

  • The reaction is initiated by illumination with a light source of defined intensity.

  • The baseline rate of oxygen evolution is recorded.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations, and the rate of oxygen evolution is measured again.

  • The percentage of inhibition is calculated relative to a solvent control.[8]

3. Data Analysis:

  • The concentration of the test compound that causes 50% inhibition of oxygen evolution (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of Photosystem II

The following diagram illustrates the inhibition of the photosynthetic electron transport chain at Photosystem II.

G Photosystem II Inhibition Pathway Light Light Energy PSII Photosystem II (PSII) Light->PSII H2O H₂O H2O->PSII e⁻ donor O2 O₂ PSII->O2 releases Plastoquinone Plastoquinone Pool PSII->Plastoquinone e⁻ transfer Cytb6f Cytochrome b6f Plastoquinone->Cytb6f Herbicide Cyanoacrylate Herbicide Herbicide->Plastoquinone Blocks e⁻ transfer

Caption: Inhibition of electron transfer in Photosystem II by a cyanoacrylate herbicide.

Anticancer Activity

Several cyanoacrylate derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Activity Data

The table below presents the in vitro anticancer activity of various cyanoacrylate analogs, expressed as IC50 values.

Compound ID/NameCell LineActivity MetricValue (µM)Reference
3-cyano-2(1H)-pyridone derivative 8aA549 (Lung)IC500.83[9]
3-cyanopyridine-2-(1H)-thione derivative 7bA549 (Lung)IC500.87[9]
3-cyano-2-substituted pyridine derivative 6bMCF-7IC5022.5[10]
3-cyano-2-substituted pyridine derivative 7MCF-7IC5025.6[10]
Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate analog CVariousIC5010[11]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.[12][13]

2. Compound Treatment:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • A series of dilutions of the test compound are prepared in the culture medium.

  • The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. Control wells receive the medium with the solvent at the same final concentration.

  • The plates are incubated for a specific period (e.g., 48 or 72 hours).[14]

3. MTT Assay:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[15]

4. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[16]

Signaling Pathway: A Representative Cancer Pathway

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by anticancer compounds.

G Simplified Cancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 Gene Gene Transcription STAT3->Gene AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Gene->Proliferation Inhibitor Cyanoacrylate Inhibitor Inhibitor->JAK inhibits Inhibitor->PI3K inhibits

Caption: Inhibition of pro-survival signaling pathways by a cyanoacrylate compound.

Antimicrobial Activity

Certain cyanoacrylate derivatives have also been investigated for their activity against various bacterial and fungal strains.

Comparative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected cyanoacrylate analogs, typically reported as the Minimum Inhibitory Concentration (MIC).

Compound ID/NameTarget OrganismActivity MetricValue (µg/mL)Reference
(E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivativesStaphylococcus aureusMICNot specified[17]
(E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivativesEscherichia coliMICNot specified[17]
Ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylateVarious pathogensActivitySubstantial[11]

Note: Specific MIC values were not always available in the reviewed literature abstracts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacteria.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The bacterial suspension is diluted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[18][19]

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent.

  • A series of two-fold serial dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate.[20][21]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate includes a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.[22]

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[19]

Experimental Workflow: Antimicrobial Screening

The following diagram provides a general workflow for screening compounds for antimicrobial activity.

G General Workflow for Antimicrobial Screening Start Start Compound Test Compound (e.g., Cyanoacrylate) Start->Compound Culture Prepare Bacterial/ Fungal Cultures Start->Culture Dilution Serial Dilution of Test Compound Compound->Dilution Inoculation Inoculate Cultures with Compound Culture->Inoculation Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC Determine MIC/ Zone of Inhibition Incubation->MIC End End MIC->End

Caption: A streamlined workflow for assessing the antimicrobial activity of a test compound.

Conclusion

While direct inter-laboratory validation data for this compound is not currently available, the extensive research on its structural analogs provides valuable insights into its potential biological activities. The data compiled in this guide suggests that pyridyl-containing cyanoacrylates are a promising class of compounds with significant potential in the development of new herbicides, anticancer agents, and antimicrobial drugs. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to evaluate the biological activity of this compound and other novel cyanoacrylate derivatives. Further focused studies are warranted to elucidate the specific biological profile of this compound and to validate its potential applications.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is a compound that combines the chemical properties of a cyanoacrylate and a pyridine derivative. Due to its chemical nature, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following step-by-step guidance is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[1] The contaminated absorbent material should then be collected in a sealed, labeled container for hazardous waste disposal.[1] Do not use combustible materials like paper towels to clean up spills.

Quantitative Data Summary

For quick reference, the following table summarizes key chemical properties of a related compound, Ethyl 2-cyanoacrylate. While not identical, these values provide an indication of the substance's characteristics.

PropertyValueSource
Molecular Weight202.21 g/mol --INVALID-LINK--
Boiling Point348.7±32.0 °C (Predicted)--INVALID-LINK--
Density1.190±0.06 g/cm3 (Predicted)--INVALID-LINK--

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials from spills, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
  • Liquid Waste: If the compound is in a liquid solution, it should not be disposed of down the drain.[1] Collect it in a separate, sealed, and labeled container designated for hazardous chemical waste.
  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be collected in a designated hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."
  • The label must include the full chemical name: "this compound."
  • Indicate the primary hazards: "Irritant," "Toxic."
  • Include the date of waste accumulation.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.
  • Ensure the storage area is cool, dry, and well-ventilated.[1]
  • Keep containers tightly closed to prevent the release of vapors.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
  • Do not attempt to incinerate or treat the chemical waste in-house unless the facility is specifically equipped and permitted for such activities.
  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate Solid and Liquid Waste A->C B Work in a Ventilated Area B->C D Collect in Labeled Hazardous Waste Containers C->D E Store in a Secure, Ventilated Area D->E F Ensure Containers are Tightly Sealed E->F G Contact Licensed Waste Management F->G H Complete Disposal Manifest G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, tailored for research, scientific, and drug development professionals. The following procedures are based on the known hazards of similar chemical structures, including ethyl-2-cyanoacrylate and pyridine-containing compounds, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share hazards with related cyanoacrylates and pyridines. Cyanoacrylates are known to be skin, eye, and respiratory irritants, with the potential to cause allergic skin reactions.[1][2][3][4] Pyridine and its derivatives are toxic and flammable.[5][6][7] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes and fumes.[1][8]
Hand Protection Nitrile glovesProvides a good barrier against cyanoacrylates.[9] Avoid latex gloves as they may not offer adequate protection.[9]
Body Protection Long-sleeved laboratory coatPrevents skin contact.[1]
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation and minimizes inhalation of vapors.[1][6] For situations with inadequate ventilation, a vapor respirator may be necessary.[1][10]

2. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[1][6]

  • Temperature: Some cyanoacrylates require refrigeration (2-8 °C) to ensure stability.[1] Check supplier recommendations.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

2.2. Handling and Use

  • Work Area: All handling of the compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[6]

  • Personal Protective Equipment: Don the required PPE as outlined in Table 1 before handling the chemical.

  • Dispensing: Use appropriate tools (e.g., spatula, pipette) for transferring the chemical. Avoid generating dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9] Do not use solvents to clean skin.[9]

2.3. Spill and Emergency Procedures

  • Small Spills:

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] If skin irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

3. Disposal Plan: Step-by-Step Waste Management

Waste containing this compound is considered hazardous and must be disposed of according to institutional and governmental regulations.[1][12]

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, sealable, and airtight.[6]

  • Waste Segregation:

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request:

    • When the container is full or no longer in use, arrange for pickup and disposal by your institution's licensed hazardous waste disposal service.[6] Pyridine-containing waste is often disposed of via high-temperature incineration.[12]

4. Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Review SDS and Protocols B Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Prepare Fume Hood and Equipment B->C F Dispense and Use in Fume Hood C->F D Receive and Inspect Chemical E Store in Cool, Dry, Ventilated Area D->E E->F G Clean Equipment and Work Area F->G J Collect Waste in Labeled Container F->J M Spill Occurs F->M O Exposure Occurs F->O H Doff PPE G->H I Wash Hands Thoroughly H->I K Store Waste in Designated Area J->K L Arrange for Hazardous Waste Pickup K->L N Follow Spill Cleanup Protocol M->N P Administer First Aid and Seek Medical Attention O->P

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.